Targapremir-210
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-(3-azidopropyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N10O2/c1-41-14-16-42(17-15-41)24-9-11-27-29(21-24)39-32(37-27)23-8-10-26-28(20-23)38-31(36-26)22-5-2-6-25(19-22)44-18-3-7-30(43)34-12-4-13-35-40-33/h2,5-6,8-11,19-21H,3-4,7,12-18H2,1H3,(H,34,43)(H,36,38)(H,37,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYVJEWMAWLKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)OCCCC(=O)NCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Molecular Target of Targapremir-210: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targapremir-210 is a small molecule inhibitor that selectively targets the precursor of microRNA-210 (pre-miR-210).[1][2][3][4][5] This interaction occurs at the Dicer processing site of the pre-miR-210 hairpin, sterically hindering the enzymatic activity of Dicer.[1][3][4][5][6] The consequence of this inhibition is a significant reduction in the production of mature, functional miR-210.[1][4] This targeted disruption of miR-210 biogenesis leads to the modulation of downstream pathways regulated by this microRNA, notably those involved in the cellular response to hypoxia. The primary downstream effects include the derepression of glycerol-3-phosphate dehydrogenase 1-like enzyme (GPD1L) and a subsequent decrease in hypoxia-inducible factor 1-alpha (HIF-1α), ultimately triggering apoptosis in cancer cells under hypoxic conditions.[1][4][5][6] This guide provides a detailed overview of the molecular target of this compound, its mechanism of action, and the experimental evidence supporting these findings.
The Primary Molecular Target: Precursor microRNA-210
The definitive molecular target of this compound is the hairpin precursor of microRNA-210 (pre-miR-210).[1][3][4][5][6] Specifically, this compound binds to a distinct motif within the Dicer processing site of pre-miR-210.[1][3][4][5][6] This targeted binding is crucial for its inhibitory function.
Quantitative Binding and Activity Data
The interaction between this compound and pre-miR-210, as well as its inhibitory activity, has been quantified in several studies. The key parameters are summarized in the table below.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | ~200 nM | In vitro | [1][2][7][8][9] |
| IC50 (mature miR-210 reduction) | ~200 nM | MDA-MB-231 cells (hypoxic) | [1][2][3][8] |
Mechanism of Action: Inhibition of Dicer Processing
This compound exerts its biological effect by physically obstructing the processing of pre-miR-210 into its mature, double-stranded form. This process is a critical step in the biogenesis of all microRNAs and is catalyzed by the RNase III enzyme, Dicer.
Signaling Pathway
The binding of this compound to the Dicer site on pre-miR-210 initiates a cascade of downstream events that reprogram the oncogenic hypoxic circuit.
Experimental Protocols
The identification and characterization of pre-miR-210 as the molecular target of this compound were achieved through a series of key experiments. The methodologies for these are detailed below.
In Vitro Dicer Processing Assay
Objective: To determine if this compound directly inhibits the processing of pre-miR-210 by the Dicer enzyme.
Protocol:
-
In vitro transcribed and radiolabeled pre-miR-210 is incubated with recombinant human Dicer enzyme.
-
This compound is added to the reaction at varying concentrations.
-
The reaction products are resolved on a denaturing polyacrylamide gel.
-
The gel is exposed to a phosphor screen, and the bands corresponding to pre-miR-210 and mature miR-210 are quantified.
-
A decrease in the mature miR-210 band with increasing concentrations of this compound indicates inhibition of Dicer processing.
Chemical Cross-Linking and Isolation by Pull-Down (Chem-CLIP)
Objective: To identify the direct binding partners of this compound within the cellular environment.[1][5][6]
Protocol:
-
A biotinylated and photo-activatable analog of this compound is synthesized.
-
This probe is incubated with whole cells (e.g., MDA-MB-231).
-
The cells are exposed to UV light to induce covalent cross-linking between the probe and its direct binding partners.
-
The cells are lysed, and the lysate is incubated with streptavidin-coated magnetic beads to pull down the biotinylated probe and its cross-linked targets.
-
After stringent washing steps, the bound RNA is eluted and identified using techniques such as RT-qPCR or RNA sequencing.
Cellular Thermal Shift Assay (CETSA) for RNA
While not explicitly detailed in the provided search results for this compound, CETSA adapted for RNA targets is a powerful method to confirm target engagement in a cellular context.
Hypothetical Protocol:
-
Cells are treated with either this compound or a vehicle control.
-
The treated cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble fraction is separated from the aggregated proteins and RNA.
-
The amount of soluble pre-miR-210 remaining at each temperature is quantified by RT-qPCR.
-
Binding of this compound is expected to stabilize pre-miR-210, leading to a higher melting temperature compared to the vehicle-treated control.
Downstream Consequences of Target Engagement
The inhibition of miR-210 maturation by this compound has significant downstream effects, particularly in the context of cancer cells under hypoxic conditions.
Derepression of GPD1L and Reduction of HIF-1α
Mature miR-210 normally represses the translation of GPD1L mRNA.[1][4][5] By reducing mature miR-210 levels, this compound treatment leads to an increase in GPD1L protein.[1][4][5] GPD1L, in turn, contributes to the destabilization of HIF-1α, a master regulator of the hypoxic response.[1][10] Consequently, this compound treatment results in decreased levels of HIF-1α.[1][4][5]
Induction of Apoptosis in Hypoxic Cancer Cells
The reduction of HIF-1α and the overall reprogramming of the hypoxic response by this compound selectively induces apoptosis in cancer cells, such as triple-negative breast cancer cells, that are in a hypoxic environment.[1][2][4][5][6] This selectivity is a key therapeutic advantage, as it spares cells in normoxic conditions.[2][8]
Selectivity of this compound
Studies have demonstrated that this compound is highly selective for pre-miR-210.[1][3][6] Even other microRNAs that contain a similar binding motif are not significantly affected by this compound at its active concentrations, suggesting that both the specific sequence and the structural context of the binding site within the pre-miR-210 hairpin are important for recognition.[1] Furthermore, this compound did not inhibit topoisomerase activity, a common off-target effect of similar chemical scaffolds.[1]
Conclusion
The molecular target of this compound has been unequivocally identified as the precursor of microRNA-210. Its mechanism of action involves the direct binding to the Dicer processing site, leading to the inhibition of mature miR-210 production. This targeted intervention effectively reprograms the hypoxic response in cancer cells, resulting in selective apoptosis. The high selectivity and well-characterized mechanism of action make this compound a promising therapeutic agent for the treatment of cancers characterized by hypoxic tumors.
References
- 1. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Collection - Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - Journal of the American Chemical Society - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. allgenbio.com [allgenbio.com]
- 9. This compound (TGP-210) | miR-210 抑制剂 | MCE [medchemexpress.cn]
- 10. MiRNA-210: A Current Overview | Anticancer Research [ar.iiarjournals.org]
Targapremir-210: A Chemical Probe for Interrogating miR-210 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-210 (miR-210) is a critical regulator of the cellular response to hypoxia and is implicated in a variety of pathological conditions, including cancer.[1][2] Its dysregulation is associated with tumor progression, metastasis, and resistance to therapy.[2][3] Studying the intricate functions of miR-210 has been greatly advanced by the development of specific chemical probes. Targapremir-210 is a potent and selective small molecule inhibitor of miR-210, offering a powerful tool to dissect its roles in cellular signaling pathways.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound functions by directly binding to the Dicer processing site of the miR-210 hairpin precursor (pre-miR-210).[1][6][7] This interaction sterically hinders the Dicer enzyme, thereby inhibiting the processing of pre-miR-210 into its mature, functional form.[8] The consequence is a decrease in the levels of mature miR-210, which in turn leads to the de-repression of its downstream target genes.[7] One of the key targets of miR-210 is the Glycerol-3-Phosphate Dehydrogenase 1-Like (GPD1L) enzyme.[7] By inhibiting miR-210, this compound increases GPD1L levels, which ultimately leads to a decrease in the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the hypoxic response.[7] This cascade of events can trigger apoptosis in cancer cells, particularly under hypoxic conditions.[3]
Data Presentation
The following tables summarize the key quantitative data regarding the binding affinity and inhibitory activity of this compound.
| Parameter | Value | Cell Line / Condition | Reference |
| Binding Affinity (Kd) | ~200 nM | In vitro (pre-miR-210) | [4][5] |
| IC50 | ~200 nM | MDA-MB-231 cells (hypoxia) | [4] |
Table 1: Binding Affinity and Potency of this compound
| Treatment | Change in pri-miR-210 | Change in pre-miR-210 | Change in mature miR-210 | Change in GPD1L mRNA | Change in HIF-1α mRNA |
| This compound (200 nM) | ~3-fold increase | ~2.6-fold increase | Decrease | ~4-fold increase | ~75% decrease |
Table 2: Cellular Effects of this compound on miR-210 Biogenesis and Target Gene Expression in MDA-MB-231 cells under hypoxia.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study miR-210 function.
Cell Culture and Induction of Hypoxia
This protocol describes the culture of MDA-MB-231 triple-negative breast cancer cells and the induction of hypoxic conditions.
-
Cell Line: MDA-MB-231 (ATCC® HTB-26™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Hypoxia Induction:
-
Seed MDA-MB-231 cells in appropriate culture vessels.
-
Allow cells to adhere and reach the desired confluency (typically 70-80%).
-
Replace the normoxic culture medium with fresh medium.
-
Place the culture vessels in a hypoxic chamber or incubator with a gas mixture of 1% O2, 5% CO2, and 94% N2.
-
Incubate for the desired duration (e.g., 24-48 hours) to induce a hypoxic response.[9][10]
-
Quantitative RT-PCR (qRT-PCR) for miRNA and mRNA Analysis
This protocol details the quantification of mature miR-210, its precursors, and target mRNAs.
-
RNA Isolation:
-
Harvest cells and isolate total RNA using a suitable kit (e.g., mirVana™ miRNA Isolation Kit or TRIzol™ reagent) according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
-
cDNA Synthesis for miRNA:
-
Use a miRNA-specific reverse transcription kit (e.g., TaqMan™ MicroRNA Reverse Transcription Kit) with a stem-loop primer specific for mature miR-210.
-
For pri-miR-210 and pre-miR-210, use standard reverse transcription kits with random primers or oligo(dT).
-
-
cDNA Synthesis for mRNA:
-
Use a standard reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit) with random primers or oligo(dT).
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix using a suitable master mix (e.g., TaqMan™ Universal Master Mix II or SYBR™ Green PCR Master Mix).
-
For mature miR-210, use a specific TaqMan™ MicroRNA Assay.
-
For pri-miR-210, pre-miR-210, GPD1L, and HIF-1α, use specific forward and reverse primers.
-
Use an appropriate endogenous control for normalization (e.g., U6 snRNA for miRNA, GAPDH or ACTB for mRNA).
-
Perform the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression levels using the comparative Ct (ΔΔCt) method.[11]
-
Apoptosis Assay
This protocol describes the assessment of apoptosis in this compound-treated cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[12][13]
-
Cell Treatment:
-
Seed MDA-MB-231 cells in 6-well plates and expose them to hypoxic conditions as described above.
-
Treat the cells with this compound at the desired concentration (e.g., 200 nM) or a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Chemical Cross-Linking and Isolation by Pull-Down (Chem-CLIP)
This protocol outlines the procedure to validate the direct interaction between this compound and pre-miR-210 in cells.[3][8] A derivative of this compound containing a cross-linking agent (e.g., chlorambucil) and a purification tag (e.g., biotin) is required.[8]
-
Probe Synthesis: Synthesize a this compound derivative with a cross-linker and a biotin tag.
-
Cell Treatment:
-
Treat MDA-MB-231 cells with the this compound-biotin probe.
-
-
Cross-Linking: Induce cross-linking according to the specific cross-linker used (e.g., incubation time for chlorambucil).
-
Cell Lysis and RNA Isolation: Lyse the cells and isolate total RNA.
-
Pull-Down:
-
Incubate the RNA with streptavidin-coated magnetic beads to capture the biotin-labeled RNA-probe complexes.
-
Wash the beads extensively to remove non-specifically bound RNA.
-
-
RNA Elution and Analysis:
-
Elute the captured RNA from the beads.
-
Analyze the enrichment of pre-miR-210 in the pull-down fraction compared to control samples (e.g., cells treated with a control probe lacking the RNA-binding moiety) using qRT-PCR as described above. A significant enrichment indicates direct binding.[8]
-
In Vivo Xenograft Mouse Model
This protocol describes a mouse xenograft model to assess the anti-tumor efficacy of this compound.[5][8]
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice).
-
Cell Preparation:
-
Culture MDA-MB-231 cells as described above.
-
Harvest the cells and resuspend them in a mixture of PBS and Matrigel.
-
-
Tumor Implantation:
-
Subcutaneously inject the cell suspension into the mammary fat pad of the mice.
-
Monitor the mice for tumor formation and growth.
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule and dosage.
-
-
Monitoring and Endpoint:
-
Measure tumor volume regularly using calipers.
-
Monitor the overall health and body weight of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, and RNA/protein extraction).
-
Mandatory Visualizations
Signaling Pathway of this compound Action
References
- 1. RealTimePCR-Protocol-miRNA-SCALONMC [protocols.io]
- 2. Cell culture and exposure to hypoxia [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocols for the analysis of microRNA expression, biogenesis and function in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - Journal of the American Chemical Society - Figshare [figshare.com]
- 8. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Hypoxia-Induced Cell Motility by p16 in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative RT-PCR analysis for miRNA expression [bio-protocol.org]
- 12. Apoptosis assay [bio-protocol.org]
- 13. dovepress.com [dovepress.com]
The Impact of Targapremir-210 on GPD1L Expression and Activity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targapremir-210, a small molecule inhibitor of microRNA-210 (miR-210), has emerged as a significant modulator of gene expression within the hypoxic tumor microenvironment. This technical guide provides an in-depth analysis of the impact of this compound on the expression and potential activity of Glycerol-3-Phosphate Dehydrogenase 1-Like (GPD1L), a key enzyme negatively regulated by miR-210. This document summarizes quantitative data from preclinical studies, outlines detailed experimental methodologies, and presents signaling pathway and workflow diagrams to facilitate a comprehensive understanding of this compound's mechanism of action and its downstream effects on GPD1L.
Introduction
Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and a critical driver of cancer progression, metastasis, and therapeutic resistance. A key mediator of the cellular response to hypoxia is the hypoxia-inducible factor 1-alpha (HIF-1α), which transcriptionally activates a host of genes, including microRNA-210 (miR-210).[1] MiR-210, in turn, regulates a variety of cellular processes by post-transcriptionally repressing its target mRNAs. One such target is Glycerol-3-Phosphate Dehydrogenase 1-Like (GPD1L).[1][2]
This compound is a novel small molecule designed to selectively bind to the precursor of miR-210, thereby inhibiting its processing into the mature, functional miRNA.[1][2] This targeted inhibition leads to the "derepression" of miR-210's targets, including GPD1L, and a subsequent reprogramming of the oncogenic hypoxic circuit.[1] This guide will focus specifically on the effects of this compound on GPD1L.
Mechanism of Action: The this compound-miR-210-GPD1L Axis
Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of the MIR210 gene. The resulting pre-miR-210 is then processed by the Dicer enzyme to produce mature miR-210. Mature miR-210 binds to the 3' untranslated region (3' UTR) of GPD1L mRNA, leading to its translational repression and/or degradation. This suppression of GPD1L is a key component of the cellular adaptation to hypoxia.
This compound intervenes in this pathway by binding to the Dicer site of the pre-miR-210 hairpin.[1][2] This interaction sterically hinders Dicer from processing the pre-miR-210, leading to a reduction in the levels of mature miR-210.[1] Consequently, the repressive effect of miR-210 on GPD1L mRNA is lifted, resulting in increased GPD1L expression.[1][2]
Impact on GPD1L Expression: Quantitative Data
Studies have demonstrated a significant increase in GPD1L mRNA levels following treatment with this compound in both in vitro and in vivo models of triple-negative breast cancer (TNBC).
Table 1: In Vitro Upregulation of GPD1L mRNA in MDA-MB-231 Cells
| Treatment Condition | Concentration | Change in GPD1L mRNA Levels | Reference |
| This compound | 200 nM | ~4-fold increase | [1] |
| Untreated Control | - | Baseline | [1] |
| Cells were cultured under hypoxic conditions. |
Table 2: In Vivo Upregulation of GPD1L mRNA in a TNBC Mouse Xenograft Model
| Treatment Group | Dosage | Change in GPD1L mRNA Levels in Tumors | Reference |
| This compound | Not specified | Doubled (2-fold increase) | [1] |
| Untreated Control | - | Baseline | [1] |
Impact on GPD1L Activity
Currently, there is no published data directly measuring the enzymatic activity of GPD1L following treatment with this compound. However, given that this compound significantly increases GPD1L mRNA and protein levels, a corresponding increase in GPD1L enzymatic activity is highly anticipated. Further studies are required to confirm this hypothesis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on GPD1L expression.
Cell Culture and Hypoxia Induction
-
Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Hypoxia Induction: Cells are placed in a hypoxic chamber with an atmosphere of 1% O₂, 5% CO₂, and 94% N₂ for 24-48 hours prior to and during treatment with this compound.
In Vitro this compound Treatment
-
Seed MDA-MB-231 cells in appropriate culture plates.
-
Allow cells to adhere overnight.
-
Induce hypoxia as described in section 5.1.
-
Treat cells with this compound (e.g., 200 nM) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24-48 hours).
-
Harvest cells for subsequent RNA extraction.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from cell pellets or tumor tissue using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qRT-PCR: Real-time PCR is performed using a suitable master mix (e.g., SYBR Green) and primers specific for GPD1L and a housekeeping gene (e.g., GAPDH) for normalization.
-
GPD1L Forward Primer: (Sequence to be obtained from the original publication or designed)
-
GPD1L Reverse Primer: (Sequence to be obtained from the original publication or designed)
-
-
Data Analysis: The relative expression of GPD1L mRNA is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the untreated controls.
Animal Studies: TNBC Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID).
-
Cell Implantation: MDA-MB-231 cells are implanted into the mammary fat pad of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for analysis of GPD1L mRNA levels as described in section 5.3.
GPD1L Activity Assay (Proposed)
To determine the effect of this compound on GPD1L enzymatic activity, a colorimetric or fluorometric assay could be employed.
-
Treat MDA-MB-231 cells with this compound or a vehicle control under hypoxic conditions.
-
Lyse the cells to obtain total protein extracts.
-
Measure the total protein concentration for normalization.
-
Use a commercially available GPD1L activity assay kit, which typically measures the GPD1L-catalyzed conversion of glycerol-3-phosphate to dihydroxyacetone phosphate, coupled to a reaction that produces a detectable signal.
-
Compare the GPD1L activity in this compound-treated samples to that of untreated controls.
Conclusion and Future Directions
This compound effectively upregulates the expression of GPD1L mRNA by inhibiting the biogenesis of its negative regulator, miR-210. This derepression of GPD1L is a key downstream consequence of this compound's mechanism of action and contributes to the reprogramming of the hypoxic tumor microenvironment. While the impact on GPD1L enzymatic activity is yet to be directly demonstrated, the significant increase in mRNA levels strongly suggests a corresponding functional effect.
Future research should focus on:
-
Quantifying the change in GPD1L protein levels and enzymatic activity following this compound treatment.
-
Elucidating the downstream metabolic consequences of GPD1L upregulation in cancer cells.
-
Investigating the therapeutic potential of targeting the miR-210-GPD1L axis in a broader range of hypoxic solid tumors.
This technical guide provides a foundational understanding of the interaction between this compound and GPD1L, offering valuable insights for researchers and professionals in the field of oncology drug development.
References
The Discovery and Development of Targapremir-210: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targapremir-210 is a novel, first-in-class small molecule inhibitor of microRNA-210 (miR-210), a key regulator of the cellular response to hypoxia and a driver of oncogenesis in various cancers, including triple-negative breast cancer. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound. It details the innovative screening methodologies employed for its identification, the experimental protocols for its validation, and the quantitative data from key preclinical studies. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Introduction
MicroRNAs (miRNAs) are small non-coding RNAs that play a crucial role in regulating gene expression. Dysregulation of miRNA expression is a hallmark of many diseases, including cancer. MiR-210 is an oncogenic miRNA that is overexpressed in a wide range of solid tumors and is associated with poor prognosis and resistance to therapy.[1] It is a central player in the cellular response to hypoxia, a common feature of the tumor microenvironment. This compound was developed as a targeted therapy to inhibit the biogenesis of miR-210, thereby reversing its oncogenic effects.[2][3][4]
Discovery of this compound
This compound was identified through a sophisticated screening platform that combines computational and experimental approaches to identify small molecules that bind to specific RNA structures.
Screening Methodology: Inforna™ and 2DCS
The discovery of this compound utilized a proprietary platform developed by The Scripps Research Institute. This approach involves two key components:
-
Inforna™: A computational method that identifies druggable RNA secondary structures from sequence information.
-
Two-Dimensional Combinatorial Screening (2DCS): A library-versus-library screening approach that empirically defines the binding preferences of a library of small molecules for a library of RNA motifs.[5]
The process began by identifying a conserved, druggable motif within the precursor of miR-210 (pre-miR-210). The 2DCS data was then mined to identify small molecules with a high affinity for this specific RNA motif. This led to the identification of the bis-benzimidazole scaffold, which was then optimized to create this compound.[6]
Mechanism of Action
This compound exerts its therapeutic effect by directly binding to the precursor of miR-210 and inhibiting its processing into the mature, functional miRNA.
Target Engagement and Inhibition of Dicer Processing
This compound is designed to bind to a specific internal loop motif near the Dicer processing site of the pre-miR-210 hairpin.[1][5][7] This binding event sterically hinders the Dicer enzyme, preventing the cleavage of pre-miR-210 into mature miR-210.[1][7] The inhibition of mature miR-210 formation leads to the de-repression of its downstream targets.
Downstream Signaling Pathway
The inhibition of miR-210 by this compound initiates a cascade of downstream effects that counteract the hypoxic oncogenic circuit. A key target of miR-210 is the Glycerol-3-Phosphate Dehydrogenase 1-Like (GPD1L) enzyme.[5][7] By inhibiting miR-210, this compound leads to an increase in GPD1L levels. GPD1L, in turn, destabilizes the Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the hypoxic response. The reduction in HIF-1α levels ultimately leads to apoptosis in hypoxic cancer cells.[5][7]
This compound Signaling Pathway
Preclinical Data
This compound has demonstrated potent and selective activity in preclinical models of triple-negative breast cancer.
Quantitative In Vitro Data
| Parameter | Value | Cell Line | Conditions |
| Binding Affinity (Kd) | ~200 nM | - | In vitro binding assay |
| IC50 (miR-210 inhibition) | ~200 nM | MDA-MB-231 | Hypoxic |
| Apoptosis Induction | Significant increase | MDA-MB-231 | Hypoxic |
Table 1: In vitro activity of this compound.[8]
In Vivo Efficacy in a Xenograft Model
In a mouse xenograft model of triple-negative breast cancer using MDA-MB-231 cells, a single intraperitoneal injection of this compound resulted in a significant reduction in tumor growth.
| Treatment | Dosage | Tumor Volume Reduction | Duration |
| This compound | 200 nM (100 µL) | 60% | 21 days |
Table 2: In vivo efficacy of this compound in a mouse xenograft model.[3][8]
Experimental Protocols
Chemical Cross-Linking and Isolation by Pull-Down (Chem-CLIP)
This assay was used to confirm the direct binding of this compound to pre-miR-210 in living cells.
-
Probe Synthesis: A derivative of this compound was synthesized with a biotin tag for pull-down and a chlorambucil cross-linker.
-
Cell Treatment: MDA-MB-231 cells were treated with the this compound probe.
-
Cross-Linking: The chlorambucil moiety on the probe forms a covalent bond with the RNA target upon binding.
-
Cell Lysis and Pull-Down: Cells were lysed, and the biotin-tagged probe-RNA complexes were isolated using streptavidin beads.
-
Analysis: The pulled-down RNA was analyzed by RT-qPCR to quantify the enrichment of pre-miR-210.
Chem-CLIP Experimental Workflow
Mouse Xenograft Model
-
Cell Implantation: NOD/SCID mice were subcutaneously injected with MDA-MB-231 triple-negative breast cancer cells into the mammary fat pads.[8]
-
Tumor Growth: Tumors were allowed to establish and grow.
-
Treatment: Mice were administered a single intraperitoneal injection of this compound (100 µL of a 200 nM solution).[8]
-
Monitoring: Tumor growth was monitored over a 21-day period. Tumor burden was assessed by measuring luciferase signal intensity and the mass of the resected tumor at the end of the study.[8]
Conclusion
This compound represents a promising new approach to cancer therapy by targeting an oncogenic miRNA. Its discovery and development highlight the potential of innovative screening platforms to identify small molecules that can modulate RNA function. The preclinical data strongly support the continued development of this compound as a potential treatment for triple-negative breast cancer and other hypoxic tumors. Further studies are warranted to evaluate its safety and efficacy in clinical settings.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Drug Candidates Halt Prostate and Breast Cancer Growth [scripps.edu]
- 4. medindia.net [medindia.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Targapremir-210: A Technical Guide to its Selective Inhibition of microRNA-210
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the fundamental principles governing the selective binding of Targapremir-210 to microRNA-210 (miR-210). This compound is a small molecule inhibitor that demonstrates high affinity and selectivity for the precursor of miR-210 (pre-miR-210), a microRNA implicated in hypoxic signaling pathways crucial to cancer progression. By binding to the Dicer processing site of pre-miR-210, this compound effectively inhibits the production of mature miR-210. This targeted inhibition leads to the derepression of downstream targets, notably Glycerol-3-Phosphate Dehydrogenase 1-Like (GPD1L), and a subsequent reduction in Hypoxia-Inducible Factor 1-alpha (HIF-1α) levels. This guide will detail the mechanism of action, present key quantitative data, outline experimental protocols for its study, and visualize the associated signaling pathways and experimental workflows.
Core Principles of this compound's Selective RNA Binding
This compound's primary mechanism of action is the selective recognition and binding to the Dicer cleavage site of the pre-miR-210 hairpin precursor.[1][2][3] This interaction physically obstructs the Dicer enzyme, thereby inhibiting the processing of pre-miR-210 into its mature, functional form. The selectivity of this compound is a key attribute, enabling it to distinguish pre-miR-210 from other microRNA precursors, even those that may share similar binding motifs but are expressed at different levels.[4][2] This suggests that both the specific sequence and the secondary structure of the Dicer binding site on pre-miR-210, as well as the abundance of the target RNA, contribute to the selective binding of this compound.
The binding affinity of this compound to the pre-miR-210 Dicer site is potent, with a dissociation constant (Kd) of approximately 200 nM.[5] This strong interaction is sufficient to effectively halt the maturation of miR-210, leading to a cascade of downstream effects that reprogram the oncogenic hypoxic circuit.[4][6]
Signaling Pathway of this compound
Under hypoxic conditions, HIF-1α stabilization leads to the transcriptional upregulation of numerous genes, including the microRNA miR-210. Mature miR-210, in turn, represses the translation of GPD1L mRNA. The GPD1L protein is involved in a negative feedback loop that destabilizes HIF-1α. Thus, high levels of miR-210 in hypoxic cancer cells lead to low levels of GPD1L and sustained high levels of HIF-1α, promoting tumor survival and proliferation.
This compound intervenes in this pathway by inhibiting the generation of mature miR-210. This leads to an increase in GPD1L protein levels, which in turn promotes the degradation of HIF-1α, ultimately triggering apoptosis in hypoxic cancer cells.[2]
Caption: Signaling pathway of this compound in hypoxic cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and effects of this compound.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Line / Condition | Reference |
| Binding Affinity (Kd) to pre-miR-210 | ~200 nM | In vitro | [5] |
| IC50 for mature miR-210 reduction | ~200 nM | MDA-MB-231 cells (hypoxia) | [5] |
| Fold change in pri-miR-210 (200 nM) | ~3-fold increase | MDA-MB-231 cells (hypoxia) | [4] |
| Fold change in pre-miR-210 (200 nM) | ~2.6-fold increase | MDA-MB-231 cells (hypoxia) | [4] |
| Reduction in HIF-1α mRNA (200 nM) | ~75% | MDA-MB-231 cells (hypoxia) | [4] |
| Fold change in GPD1L mRNA (200 nM) | ~4-fold increase | MDA-MB-231 cells (hypoxia) | [4] |
Table 2: In Vivo Efficacy of this compound in a TNBC Mouse Model
| Parameter | Reduction/Increase | Treatment | Reference |
| Mature miR-210 levels | ~90% reduction | 200 nM this compound | [4] |
| HIF-1α mRNA levels | ~75% reduction | 200 nM this compound | [4] |
| GPD1L mRNA levels | ~2-fold increase | 200 nM this compound | [4] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Dicer Processing Assay
This assay is crucial for determining the direct inhibitory effect of this compound on the enzymatic processing of pre-miR-210 by Dicer.
Materials:
-
Recombinant human Dicer enzyme
-
In vitro transcribed and 5'-radiolabeled pre-miR-210
-
This compound
-
Dicing buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 2.5 mM MgCl2)
-
RNase inhibitors
-
Denaturing polyacrylamide gel (e.g., 15%)
-
Urea
-
TBE buffer
-
Phosphorimager system
Protocol:
-
Prepare a reaction mixture containing the dicing buffer, RNase inhibitors, and a specific concentration of 5'-radiolabeled pre-miR-210.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixtures and incubate for a short period at room temperature.
-
Initiate the reaction by adding recombinant Dicer enzyme.
-
Incubate the reactions at 37°C for a defined period (e.g., 1 hour).
-
Stop the reactions by adding a stop solution containing EDTA and formamide.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA products on a denaturing polyacrylamide/urea gel.
-
Visualize the radiolabeled RNA bands using a phosphorimager. The inhibition of Dicer processing is observed as a decrease in the mature miR-210 product and an accumulation of the pre-miR-210 substrate with increasing concentrations of this compound.
Chemical Cross-Linking and Isolation by Pull-Down (Chem-CLIP)
Chem-CLIP is employed to confirm the direct binding of this compound to pre-miR-210 within a cellular context.[2] This technique utilizes a modified version of this compound that includes a cross-linking agent and a purification tag (e.g., biotin).[7]
Materials:
-
This compound-biotin conjugate
-
MDA-MB-231 cells
-
Cell lysis buffer
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
RNA extraction kit
-
RT-qPCR reagents
Protocol:
-
Treat MDA-MB-231 cells with the this compound-biotin conjugate under hypoxic conditions.
-
Induce cross-linking (e.g., via UV irradiation if a photo-reactive cross-linker is used).
-
Lyse the cells and collect the total cell lysate.
-
Incubate the lysate with streptavidin-coated magnetic beads to capture the biotin-tagged this compound and any cross-linked RNA.
-
Wash the beads extensively to remove non-specifically bound proteins and RNA.
-
Elute the RNA from the beads.
-
Perform RT-qPCR on the eluted RNA to quantify the amount of pre-miR-210 that was pulled down, thereby confirming direct binding.
Caption: Experimental workflow for Chem-CLIP.
Quantitative Real-Time PCR (RT-qPCR) for miRNA Analysis
RT-qPCR is used to measure the levels of pri-miRNA, pre-miRNA, and mature miRNA to assess the impact of this compound on miR-210 biogenesis.
Materials:
-
RNA extraction kit capable of preserving small RNAs
-
Reverse transcription kit with specific primers for pri-miR-210, pre-miR-210, and mature miR-210 (e.g., stem-loop RT primers for mature miRNA)
-
SYBR Green or TaqMan-based qPCR master mix
-
Real-time PCR instrument
-
Primers specific for pri-miR-210, pre-miR-210, and mature miR-210
-
Reference genes for normalization (e.g., U6 snRNA for mature miRNA, GAPDH for pri-miRNA)
Protocol:
-
Isolate total RNA from this compound-treated and control cells.
-
Perform reverse transcription on the RNA samples. Use specific priming strategies for each RNA species:
-
Mature miR-210: Employ a stem-loop primer that specifically anneals to the 3' end of the mature miRNA.
-
pre-miR-210 and pri-miR-210: Use random hexamers or gene-specific reverse primers.
-
-
Perform qPCR using specific forward and reverse primers for each target RNA.
-
Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in RNA expression levels after normalization to a reference gene.
Conclusion
This compound represents a promising therapeutic agent that functions through a highly selective mechanism of binding to and inhibiting the processing of pre-miR-210. This targeted approach effectively disrupts the oncogenic hypoxic signaling pathway in cancer cells. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and other RNA-targeting small molecules. The quantitative data presented underscores the potency and specificity of this compound, highlighting its potential as a precision medicine for cancers driven by hypoxic conditions.
References
- 1. Collection - Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - Journal of the American Chemical Society - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. STEM-LOOP RT-qPCR for miRNAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cross-linking approach to map small molecule-RNA binding sites in cells - PMC [pmc.ncbi.nlm.nih.gov]
Targapremir-210: A Small Molecule Modulator of the Hypoxic Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Targapremir-210, a novel small molecule inhibitor of microRNA-210 (miR-210), and its impact on the hypoxic tumor microenvironment. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
Hypoxia is a critical feature of the tumor microenvironment that promotes cancer progression, metastasis, and therapeutic resistance.[1] A key mediator of the cellular response to hypoxia is miR-210, which is induced by hypoxia-inducible factor-1α (HIF-1α).[2][3] this compound is a first-in-class small molecule that directly targets the precursor of miR-210 (pre-miR-210), inhibiting its processing into the mature, functional miRNA.[4] This intervention leads to the derepression of miR-210 target genes, most notably Glycerol-3-Phosphate Dehydrogenase 1-Like (GPD1L), which in turn destabilizes HIF-1α, thereby disrupting the oncogenic hypoxic feedback loop.[4][5] Preclinical studies in triple-negative breast cancer (TNBC) models have demonstrated that this compound can reduce tumor growth and induce apoptosis specifically under hypoxic conditions.[4]
Mechanism of Action
This compound functions by binding to the Dicer processing site on the pre-miR-210 hairpin.[4] This binding event sterically hinders the Dicer enzyme, preventing the cleavage of pre-miR-210 into its mature, double-stranded form.[4] The inhibition of mature miR-210 production leads to an increase in the levels of its direct target, GPD1L.[4] GPD1L is an enzyme that promotes the activity of prolyl hydroxylases (PHDs), which are responsible for the hydroxylation and subsequent proteasomal degradation of HIF-1α.[5] By upregulating GPD1L, this compound effectively reduces HIF-1α levels, even under hypoxic conditions, thus reprogramming the tumor's adaptive response to low oxygen.[4]
Caption: Signaling pathway of this compound in the hypoxic tumor microenvironment.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in preclinical studies.
Table 1: In Vitro Efficacy of this compound in MDA-MB-231 Cells [4]
| Parameter | Treatment Condition | Concentration | Result |
| Mature miR-210 Levels | Hypoxia | 200 nM | ~90% reduction |
| HIF-1α mRNA Levels | Hypoxia | 200 nM | ~75% reduction |
| GPD1L mRNA Levels | Hypoxia | 200 nM | ~4-fold increase |
| pri-miR-210 Levels | Hypoxia | 200 nM | ~3-fold increase |
| pre-miR-210 Levels | Hypoxia | 200 nM | ~2.6-fold increase |
| IC50 (miR-210 inhibition) | Hypoxia | ~200 nM | - |
| Apoptosis | Hypoxia | 200 nM | Induced |
| Apoptosis | Normoxia | 200 nM | Not induced |
Table 2: In Vivo Efficacy of this compound in a TNBC Mouse Xenograft Model [4]
| Parameter | Treatment | Result vs. Untreated |
| Tumor Growth | This compound (200 nM, single i.p. injection) | Significantly decreased |
| miR-210 Levels in Tumor | This compound | ~90% reduction |
| HIF-1α mRNA Levels in Tumor | This compound | ~75% reduction |
| GPD1L mRNA Levels in Tumor | This compound | Doubled |
Experimental Protocols
Cell Culture and Hypoxia Induction
MDA-MB-231 triple-negative breast cancer cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. For hypoxia experiments, cells were placed in a hypoxic chamber with 1% O2, 5% CO2, and 94% N2 for 24 hours prior to and during treatment with this compound.[4]
Quantitative Real-Time PCR (RT-qPCR)
Total RNA was isolated from cells or resected tumors using TRIzol reagent. For miRNA analysis, reverse transcription was performed using stem-loop primers specific for miR-210. For mRNA analysis, reverse transcription was carried out using oligo(dT) primers. RT-qPCR was performed using SYBR Green master mix on a standard real-time PCR system. Relative expression levels were calculated using the ΔΔCt method, with U6 small nuclear RNA for miRNA normalization and GAPDH for mRNA normalization.[4]
Caption: Workflow for Quantitative Real-Time PCR (RT-qPCR).
In Vivo Xenograft Model
NOD/SCID mice were used for the in vivo studies. MDA-MB-231 cells stably expressing luciferase (MDA-MB-231-GFP-Luc) were implanted into the mammary fat pads. In one experimental setup, cells were pre-treated with 200 nM this compound before implantation. In another setup, a single intraperitoneal (i.p.) injection of 200 nM this compound was administered 24 hours after cell implantation. Tumor burden was monitored over 21 days using bioluminescent imaging, and tumor masses were resected for analysis at the end of the study.[4]
Off-Target Analysis: Chemical Cross-Linking and Isolation by Pull-Down (Chem-CLIP)
To assess the selectivity of this compound, a derivative containing a chlorambucil cross-linking agent and a biotin tag (this compound-CA-Biotin) was synthesized. This probe was used to treat MDA-MB-231 cells. The biotin tag allowed for the pull-down of the probe and any cross-linked RNA molecules. The pulled-down RNA was then identified and quantified by RT-qPCR to determine on- and off-target binding. Competition experiments with unlabeled this compound were performed to confirm target engagement.[4]
Selectivity and Potential for Off-Target Effects
A critical aspect of drug development is ensuring target specificity to minimize toxicity. The selectivity of this compound has been investigated:
-
Topoisomerase Inhibition: At its effective concentration of 200 nM, this compound did not show any inhibition of topoisomerase II activity, a common off-target effect for bis-benzimidazole compounds.[4]
-
Chem-CLIP Analysis: In MDA-MB-231 cells, Chem-CLIP identified that this compound can also bind to miR-497, miR-1273c, miR-3174, and miR-107. However, this binding did not result in a statistically significant change in the expression levels of these miRNAs, suggesting a selective functional effect on miR-210.[4]
-
DNA Binding: A subsequent study noted that this compound has a 5-fold selectivity window for its target RNA over DNA binding. To enhance this selectivity, a derivative of this compound was developed that recruits a nuclease to specifically degrade pre-miR-210, which showed no DNA binding.[5]
Clinical Development Status
As of the date of this document, there is no publicly available information indicating that this compound has entered clinical trials. It is currently considered to be in the preclinical stage of development.
Conclusion
This compound represents a promising therapeutic strategy for targeting the hypoxic tumor microenvironment. Its novel mechanism of inhibiting a key hypoxia-responsive miRNA, miR-210, leads to the disruption of the HIF-1α signaling pathway and selective apoptosis in cancer cells under hypoxic conditions. The quantitative data from preclinical studies in TNBC models are encouraging. Further investigation into its pharmacokinetic properties, long-term efficacy, and safety profile in a broader range of cancer models is warranted to support its potential progression into clinical development. The insights into its selectivity provide a strong foundation for the development of highly specific RNA-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. miR-210: the master hypoxamir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Degradation of a Hypoxia-Associated Non-coding RNA Enhances the Selectivity of a Small Molecule Interacting with RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Targapremir-210 with MDA-MB-231 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targapremir-210 is a small molecule inhibitor of microRNA-210 (miR-210), a key regulator of the cellular response to hypoxia.[1][2][3] In the context of triple-negative breast cancer (TNBC), particularly the MDA-MB-231 cell line, miR-210 is often upregulated in the hypoxic tumor microenvironment and plays a crucial role in promoting cancer cell survival and proliferation.[1][2] this compound selectively binds to the precursor of miR-210 (pre-miR-210), inhibiting its processing by the Dicer enzyme and thereby preventing the formation of mature, functional miR-210.[1][4] This targeted inhibition leads to the de-repression of miR-210 target genes, such as glycerol-3-phosphate dehydrogenase 1-like (GPD1L), and a subsequent decrease in the levels of hypoxia-inducible factor 1-alpha (HIF-1α).[1][2][3] The net effect is a reprogramming of the oncogenic hypoxic circuit, leading to selective apoptosis of MDA-MB-231 cells under hypoxic conditions.[1][2][3] These application notes provide a detailed experimental framework for investigating the effects of this compound on MDA-MB-231 cells.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the effects of this compound on MDA-MB-231 cells under hypoxic conditions.
| Parameter | Value | Cell Line | Conditions | Reference |
| IC50 (miR-210 inhibition) | ~200 nM | MDA-MB-231 | Hypoxia | [1][5] |
| Biomarker | Treatment | Fold Change/Reduction | Cell Line | Conditions | Reference |
| Mature miR-210 | 200 nM this compound | ~90% reduction | MDA-MB-231 | Hypoxia | [1] |
| pri-miR-210 | 200 nM this compound | ~3-fold increase | MDA-MB-231 | Hypoxia | [1] |
| pre-miR-210 | 200 nM this compound | ~2.6-fold increase | MDA-MB-231 | Hypoxia | [1] |
| HIF-1α mRNA | 200 nM this compound | ~75% reduction | MDA-MB-231 | Hypoxia | [1] |
| GPD1L mRNA | 200 nM this compound | ~4-fold increase | MDA-MB-231 | Hypoxia | [1] |
Signaling Pathway and Experimental Workflow
Caption: this compound signaling pathway in hypoxic MDA-MB-231 cells.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture and Hypoxia Induction
1.1. Materials:
-
MDA-MB-231 cells (ATCC® HTB-26™)
-
Leibovitz's L-15 Medium (ATCC® 30-2008™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Hypoxia chamber or incubator capable of maintaining 1% O₂, 5% CO₂, and 94% N₂.
1.2. Protocol for Cell Culture:
-
Culture MDA-MB-231 cells in Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a 37°C incubator with 100% air, as L-15 medium is formulated for a CO₂-free atmosphere.
-
Subculture the cells when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer once with PBS. c. Add Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach. d. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. e. Resuspend the cell pellet in fresh medium and re-plate at the desired density.
1.3. Protocol for Hypoxia Induction:
-
Seed MDA-MB-231 cells in appropriate culture vessels.
-
Allow cells to adhere and grow under normoxic conditions for 24 hours.
-
Replace the medium with fresh, pre-equilibrated medium.
-
Place the culture vessels in a hypoxia chamber or incubator set to 37°C, 1% O₂, 5% CO₂, and 94% N₂ for the desired duration (e.g., 24-48 hours) before and during this compound treatment.
Cell Viability Assay (MTT Assay)
2.1. Materials:
-
MDA-MB-231 cells
-
Complete L-15 medium
-
This compound
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
2.2. Protocol:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours under normoxic conditions.
-
Induce hypoxia as described in section 1.3.
-
Prepare serial dilutions of this compound in complete medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate under hypoxic conditions for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
3.1. Materials:
-
MDA-MB-231 cells
-
This compound
-
6-well culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Flow cytometer
3.2. Protocol:
-
Seed MDA-MB-231 cells in 6-well plates and incubate for 24 hours.
-
Induce hypoxia and treat with this compound (e.g., 200 nM) or vehicle control for 48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Gene Expression Analysis (RT-qPCR)
4.1. Materials:
-
MDA-MB-231 cells treated with this compound under hypoxia
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
miRNA-specific reverse transcription kit
-
cDNA synthesis kit for mRNA
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for mature miR-210, pre-miR-210, pri-miR-210, HIF-1α, GPD1L, and a reference gene (e.g., U6 for miRNA, GAPDH for mRNA)
-
Real-time PCR system
4.2. Protocol:
-
Lyse the treated cells and extract total RNA according to the manufacturer's protocol.
-
For miRNA analysis, perform reverse transcription using a miRNA-specific stem-loop primer for mature miR-210 or standard primers for pre- and pri-miR-210.
-
For mRNA analysis, perform reverse transcription using random hexamers or oligo(dT) primers.
-
Set up the qPCR reaction with the appropriate master mix, primers, and cDNA template.
-
Perform the qPCR using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle-treated control.
References
- 1. Easily Master MDA-MB-231 Cell Culture and Gene Editing | Ubigene [ubigene.us]
- 2. MDA-MB-231 Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Cell cycle analysis by flow cytometry [bio-protocol.org]
- 4. 2.5. Cell Viability (MTT Assay) [bio-protocol.org]
- 5. genome.ucsc.edu [genome.ucsc.edu]
Application Notes and Protocols for Targapremir-210 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targapremir-210 is a small molecule inhibitor of microRNA-210 (miR-210), a key regulator of the cellular response to hypoxia.[1][2][3][4][5][6] In many solid tumors, hypoxic conditions lead to the upregulation of miR-210, which promotes cancer cell survival, metastasis, and resistance to therapy.[1][2][3][4][5][6][7] this compound exerts its anticancer effects by selectively binding to the Dicer processing site on the precursor of miR-210 (pre-miR-210).[1][2][3][4][5][6] This interaction inhibits the maturation of miR-210, leading to a cascade of downstream effects that counteract the oncogenic hypoxic circuit.[1][2][3][4][5][6] These application notes provide a detailed protocol for utilizing this compound in a mouse xenograft model of triple-negative breast cancer.
Mechanism of Action
Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and promotes the transcription of miR-210. Mature miR-210 then represses the translation of Glycerol-3-Phosphate Dehydrogenase 1-Like (GPD1L), a protein that facilitates the degradation of HIF-1α. This creates a positive feedback loop that maintains high levels of HIF-1α, driving tumor progression.
This compound disrupts this cycle by binding to pre-miR-210 and preventing its processing by the Dicer enzyme.[1][2][3][4][5][6] The resulting decrease in mature miR-210 levels leads to the de-repression of GPD1L.[1][3][4][5][6] Increased GPD1L activity promotes the degradation of HIF-1α, even under hypoxic conditions, ultimately triggering apoptosis in the cancer cells.[1][2][3][4][5][6]
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line | Condition | Value | Reference |
| IC₅₀ (miR-210 inhibition) | MDA-MB-231 | Hypoxia | ~200 nM | [2] |
| HIF-1α mRNA Reduction | MDA-MB-231 | Hypoxia, 200 nM this compound | ~75% | [1] |
| GPD1L mRNA Increase | MDA-MB-231 | Hypoxia, 200 nM this compound | ~4-fold | [1] |
In Vivo Efficacy of this compound in Resected Tumors
| Parameter | Treatment Group | Change vs. Untreated | Reference |
| Mature miR-210 Levels | This compound | ~90% Decrease | [1] |
| HIF-1α mRNA Levels | This compound | ~75% Decrease | [1] |
| GPD1L mRNA Levels | This compound | ~2-fold Increase | [1] |
| Tumor Growth | This compound | Significant Decrease | [8] |
Note: Detailed time-course tumor volume data from published studies were not available in the search results. Efficacy was demonstrated through bioluminescent imaging and analysis of resected tumors at the study endpoint.
Experimental Protocols
Cell Line and Culture
The human triple-negative breast cancer cell line MDA-MB-231, stably expressing Green Fluorescent Protein (GFP) and Luciferase (Luc), is recommended for this protocol.[1][6] These cells (MDA-MB-231-GFP-Luc) allow for non-invasive monitoring of tumor growth and metastasis via bioluminescent imaging.[2][3][9]
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Subculture: Passage cells when they reach 80-90% confluency.
Animal Model
-
Species: Immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice).[1][2][3]
-
Age/Sex: 6-8 week old female mice are typically used for breast cancer xenografts.[3]
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
Tumor Implantation
-
Cell Preparation: Harvest MDA-MB-231-GFP-Luc cells during their logarithmic growth phase. Wash the cells with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2.5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Anesthesia: Anesthetize the mouse using isoflurane.
-
Implantation: Inject 100 µL of the cell suspension (2.5 x 10⁶ cells) into the mammary fat pad.
-
Monitoring: Monitor the mice for tumor growth. Tumors typically become palpable within 1-2 weeks.
This compound Administration
Two effective methods of administration have been reported. Researchers should choose the protocol that best suits their experimental design.
Method A: Pre-treatment of Cells
-
Treatment: Prior to implantation, treat the MDA-MB-231-GFP-Luc cells with 200 nM this compound in culture for 24 hours under hypoxic conditions (1% O₂).
-
Implantation: Follow the tumor implantation protocol as described above using the pre-treated cells.
Method B: Intraperitoneal Injection
-
Drug Formulation: Prepare a 200 nM solution of this compound. A recommended vehicle for in vivo use consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
Alternatively, a formulation of 20% SBE-β-CD in saline can be used.
-
-
Administration: 24 hours after tumor cell implantation, administer a single intraperitoneal (i.p.) injection of 100 µL of the 200 nM this compound solution.[1]
Monitoring and Endpoints
-
Tumor Growth: Monitor tumor growth via bioluminescent imaging once a week.[2][3]
-
Administer D-luciferin (150 mg/kg) via i.p. injection.
-
After 10-15 minutes, image the anesthetized mice using an in vivo imaging system (e.g., IVIS).
-
Quantify the bioluminescent signal (photons/sec) from the tumor region.
-
-
Animal Health: Monitor the body weight and general health of the mice twice weekly.
-
Endpoint: The study can be concluded after a set period (e.g., 3-4 weeks) or when tumors in the control group reach a predetermined size (e.g., 1500 mm³).
-
Tissue Collection: At the endpoint, euthanize the mice and resect the tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis (qRT-PCR) and the remainder fixed in formalin for histological analysis.
Conclusion
This compound represents a promising therapeutic agent for targeting hypoxic solid tumors. Its novel mechanism of action, which involves the inhibition of miRNA processing, offers a unique approach to cancer therapy. The protocols outlined in these application notes provide a framework for researchers to investigate the in vivo efficacy of this compound in a preclinical mouse xenograft model of triple-negative breast cancer. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the further development of this and other RNA-targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Establishment of a bioluminescent MDA-MB-231 cell line for human triple-negative breast cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted small molecule degradation of a hypoxia-associated non-coding RNA enhances the selectivity of an RNA targeted small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Multicolor Bioluminescence Imaging Platform to Investigate NF-κB Activity and Apoptosis in Human Breast Cancer Cells | PLOS One [journals.plos.org]
- 6. cloud-clone.com [cloud-clone.com]
- 7. researchgate.net [researchgate.net]
- 8. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioluminescent human breast cancer cell lines that permit rapid and sensitive in vivo detection of mammary tumors and multiple metastases in immune deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Targapremir-210 administration route for in vivo cancer models
Application Notes: Targapremir-210 for In Vivo Cancer Models
Introduction
This compound is a small molecule inhibitor of microRNA-210 (miR-210), a key regulator of the cellular response to hypoxia.[1][2] In many cancer types, including triple-negative breast cancer (TNBC), the hypoxic tumor microenvironment leads to the upregulation of miR-210, which promotes tumor progression and metastasis.[1][2] this compound functions by binding to the Dicer site of the precursor pre-miR-210, inhibiting its processing into mature, functional miR-210.[1][2] This leads to the de-repression of miR-210 target genes, such as Glycerol-3-Phosphate Dehydrogenase 1-Like (GPD1L), a decrease in Hypoxia-Inducible Factor 1-alpha (HIF-1α), and subsequent apoptosis in hypoxic cancer cells.[1][2] These application notes provide detailed protocols for the administration of this compound in a mouse xenograft model of TNBC.
Mechanism of Action
Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of various genes, including the microRNA miR-210. Mature miR-210, in turn, represses the translation of target mRNAs, such as GPD1L, contributing to an oncogenic hypoxic circuit. This compound disrupts this cycle by inhibiting the maturation of pre-miR-210, thereby restoring the expression of tumor-suppressive proteins and inducing apoptosis.
Caption: Mechanism of this compound in the hypoxic cancer signaling pathway.
Experimental Protocols
The following protocols are based on studies using a TNBC mouse xenograft model with MDA-MB-231 cells.[1]
Animal Model and Cell Line
-
Animal Model: NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice are suitable for xenograft studies due to their compromised immune system, which allows for the growth of human tumors.
-
Cell Line: MDA-MB-231 human breast cancer cells, stably expressing luciferase (e.g., MDA-MB-231-GFP-Luc), are used for tumor implantation and monitoring via bioluminescent imaging.[1]
Protocol A: In Vitro Pre-treatment of Cells Prior to Implantation
This protocol involves treating the cancer cells with this compound before they are introduced into the animal model.
-
Cell Culture: Culture MDA-MB-231-GFP-Luc cells in standard growth medium to approximately 60% confluency.
-
Treatment: Treat the cells with 200 nM this compound in the culture medium.[1]
-
Hypoxic Incubation: Immediately place the treated cells under hypoxic conditions for 48 hours.[1]
-
Cell Preparation for Implantation: Harvest the pre-treated cells and resuspend them in an appropriate medium (e.g., a mixture of PBS and Matrigel) for injection.
-
Tumor Implantation: Implant the pre-treated MDA-MB-231-GFP-Luc cells into the mammary fat pads of the NOD/SCID mice.[1]
-
Tumor Growth Monitoring: Monitor tumor burden over a period of 21 days using live bioluminescent imaging.[1]
Protocol B: Single Intraperitoneal (i.p.) Injection Post-Implantation
This protocol involves the systemic administration of this compound after the tumor has been established.
-
Cell Preparation and Implantation: Prepare and implant untreated MDA-MB-231-GFP-Luc cells into the mammary fat pads of NOD/SCID mice as described in Protocol A, steps 4 and 5.
-
Drug Administration: 24 hours post-implantation, administer a single intraperitoneal (i.p.) injection of this compound.[1][3] The reported dosage is 100 μL of a 200 nM solution.[3]
-
Tumor Growth Monitoring: Assess tumor growth over 21 days by measuring the luciferase signal intensity through live bioluminescent imaging and by measuring the mass of the resected tumor at the end of the study.[1]
-
Target Engagement Analysis: Following the study period, resect the tumors for molecular analysis. Use real-time quantitative PCR (RT-qPCR) to measure the expression levels of miR-210, HIF-1α mRNA, and GPD1L mRNA to confirm on-target effects of this compound.[1]
Caption: Experimental workflow for in vivo administration of this compound.
Quantitative Data Summary
The following table summarizes the quantitative results from the in vivo study involving a single i.p. injection of this compound in the TNBC xenograft model.[1]
| Parameter Measured | Treatment Group | Outcome | Percentage Change vs. Untreated |
| Tumor Growth | This compound | Significant decrease in tumor burden (luciferase signal and tumor mass) | Data not specified quantitatively in text |
| miR-210 Expression | This compound | Significant decrease in mRNA levels in resected tumors | ~90% Reduction |
| HIF-1α Expression | This compound | Significant decrease in mRNA levels in resected tumors | ~75% Reduction |
| GPD1L Expression | This compound | Significant increase in mRNA levels in resected tumors | ~100% Increase (Doubled) |
Table based on data from Costales et al., 2017.[1]
This compound demonstrates significant efficacy in reducing tumor growth in a hypoxic TNBC mouse model when administered via a single intraperitoneal injection.[1][3] The provided protocols offer a framework for researchers to investigate the in vivo effects of this potent miR-210 inhibitor. The molecular analysis confirms that this compound successfully modulates its intended target and disrupts the oncogenic hypoxic signaling pathway.[1]
References
Application Notes and Protocols for Targapremir-210 Experiments: Cell Culture Media Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targapremir-210 is a novel small molecule inhibitor of microRNA-210 (miR-210), a key regulator of the cellular response to hypoxia. By selectively binding to the precursor of miR-210 (pre-miR-210), this compound inhibits its processing by the Dicer enzyme, leading to a decrease in mature miR-210 levels.[1][2] This targeted inhibition disrupts the oncogenic hypoxic circuit, resulting in the de-repression of miR-210's target, glycerol-3-phosphate dehydrogenase 1-like (GPD1L), and a subsequent reduction in hypoxia-inducible factor 1-alpha (HIF-1α) levels.[1] The ultimate effect is the induction of apoptosis in cancer cells, particularly under hypoxic conditions, making this compound a promising therapeutic agent for cancers characterized by a hypoxic microenvironment, such as triple-negative breast cancer (TNBC).[1][3]
These application notes provide detailed protocols and considerations for designing and executing cell culture experiments with this compound, with a focus on the critical role of the cell culture medium. The information presented here is primarily based on studies utilizing the MDA-MB-231 human breast cancer cell line, a well-established model for TNBC research.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves the modulation of a critical hypoxia-induced signaling pathway. The experimental workflow for investigating the effects of this compound typically involves culturing cancer cells, inducing a hypoxic environment, treating the cells with the inhibitor, and subsequently analyzing various cellular and molecular endpoints.
Caption: this compound inhibits Dicer processing of pre-miR-210.
Caption: General experimental workflow for this compound studies.
Cell Culture Media and Reagent Recommendations
The choice of cell culture medium and supplements is a critical factor that can influence experimental outcomes. The following table summarizes recommended media and reagents for culturing MDA-MB-231 cells in the context of this compound experiments.
| Component | Recommendation | Concentration | Notes |
| Basal Medium | Dulbecco's Modified Eagle's Medium (DMEM) or Leibovitz's L-15 Medium | - | DMEM is a common choice for many cancer cell lines and is available in high and low glucose formulations. L-15 is formulated for use in a CO2-free atmosphere. The choice may depend on incubator availability and experimental design. |
| Serum | Fetal Bovine Serum (FBS) | 10-15% | Serum provides essential growth factors. However, serum components can interact with small molecules. For mechanistic studies, serum starvation or reduced serum concentrations may be considered, but this can also induce cellular stress. |
| Supplements | L-Glutamine | 2-4 mM | An essential amino acid for cell proliferation. |
| Penicillin-Streptomycin | 100 U/mL - 100 µg/mL | To prevent bacterial contamination. | |
| This compound Solvent | Dimethyl sulfoxide (DMSO) | - | This compound is typically dissolved in DMSO. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments. |
Experimental Protocols
Protocol 1: Standard Culture of MDA-MB-231 Cells
-
Media Preparation: Prepare complete growth medium by supplementing either DMEM or L-15 with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Cell Thawing: Thaw a cryovial of MDA-MB-231 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation:
-
For DMEM, incubate at 37°C in a humidified atmosphere with 5% CO2.
-
For L-15, incubate at 37°C in a humidified atmosphere with ambient air (no CO2).
-
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Resuspend the cells in complete growth medium and split at a ratio of 1:3 to 1:6.
Protocol 2: Induction of Hypoxia
-
Cell Seeding: Seed MDA-MB-231 cells in the desired culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and grow to 60-70% confluency in their standard growth medium under normoxic conditions.
-
Hypoxia Induction: Transfer the culture vessels to a hypoxic incubator or chamber.
-
Gas Mixture: Equilibrate the chamber with a gas mixture of 1% O2, 5% CO2, and 94% N2.
-
Incubation: Incubate the cells under hypoxic conditions for the desired duration prior to and during this compound treatment.
Protocol 3: this compound Treatment under Hypoxia
-
Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to prepare a concentrated stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Prepare Working Solutions: On the day of the experiment, dilute the stock solution in pre-warmed complete growth medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Cell Treatment:
-
After the initial period of hypoxia pre-incubation (if any), remove the culture medium from the cells.
-
Add the medium containing the desired concentrations of this compound or the vehicle control (medium with DMSO).
-
-
Incubation: Return the cells to the hypoxic chamber and incubate for the desired experimental duration (e.g., 48 hours).[1]
Protocol 4: Dose-Response Analysis of this compound
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight under normoxic conditions.
-
Hypoxia Induction: Transfer the plate to a hypoxic chamber for at least 4 hours to induce a hypoxic response.
-
Serial Dilutions: Prepare a series of this compound dilutions in complete growth medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (DMSO only).
-
Treatment: Add the diluted this compound to the respective wells.
-
Incubation: Incubate the plate under hypoxic conditions for 48-72 hours.
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value. The reported IC50 for this compound in MDA-MB-231 cells under hypoxia is approximately 200 nM.[2]
Protocol 5: Time-Course Analysis of this compound Effects
-
Cell Seeding and Hypoxia Induction: Seed MDA-MB-231 cells in multiple culture vessels and induce hypoxia as described above.
-
Treatment: Treat the cells with a fixed concentration of this compound (e.g., 200 nM) and a vehicle control.
-
Time Points: At various time points after treatment (e.g., 6, 12, 24, 48, and 72 hours), harvest the cells from separate culture vessels.
-
Analysis: Analyze the harvested cells for the desired endpoints, such as:
-
RNA levels: Extract RNA and perform qRT-PCR to measure the expression of mature miR-210, pri-miR-210, pre-miR-210, HIF-1α, and GPD1L.
-
Protein levels: Prepare cell lysates and perform Western blotting to assess the protein levels of HIF-1α and GPD1L.
-
Apoptosis: Stain cells with Annexin V and propidium iodide and analyze by flow cytometry.
-
Key Considerations and Best Practices
-
Media Formulation: The choice between DMEM and L-15 medium can impact cellular metabolism and response to hypoxia. DMEM with high glucose may enhance the glycolytic phenotype often seen in cancer cells under hypoxia. L-15, with galactose as the primary carbohydrate, may alter metabolic pathways. The rich amino acid composition of L-15 could also influence cell proliferation. Researchers should choose a medium that best suits their experimental goals and maintain consistency throughout a study.
-
Serum Effects: Serum contains a complex mixture of proteins and growth factors that can potentially bind to small molecules like this compound, affecting its bioavailability and efficacy. While serum is generally required for robust cell growth, for certain mechanistic studies, reducing the serum concentration (e.g., to 1-2% FBS) or using serum-free media for the duration of the drug treatment may be considered. However, this can induce stress and should be carefully controlled.
-
Solvent Control: Always include a vehicle control (DMSO in the same final concentration as the highest this compound concentration) to account for any effects of the solvent on the cells.
-
Hypoxia Confirmation: It is crucial to confirm the establishment of a hypoxic environment. This can be done by measuring the expression of known hypoxia-inducible genes (e.g., CA9, GLUT1) or by using hypoxia-sensitive probes.
-
Drug Stability: The stability of this compound in cell culture medium over long incubation periods has not been extensively reported. For experiments exceeding 48 hours, it may be necessary to replenish the medium with fresh this compound to maintain a constant effective concentration.
-
Cytotoxicity: At higher concentrations, this compound may exhibit off-target effects or general cytotoxicity. It is important to perform dose-response experiments to identify the optimal concentration range that specifically inhibits miR-210 without causing excessive cell death through other mechanisms.
By carefully considering these factors and following the detailed protocols, researchers can obtain reliable and reproducible data on the effects of this compound in their cell culture models.
References
Application Notes and Protocols: Assessing the Efficacy of Targapremir-210 on Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targapremir-210 is a novel small molecule inhibitor of microRNA-210 (miR-210), a key regulator of the cellular response to hypoxia.[1][2][3] By binding to the Dicer cleavage site of pre-miR-210, this compound inhibits the production of mature miR-210.[1][2][3] This leads to the derepression of its target genes, including glycerol-3-phosphate dehydrogenase 1-like (GPD1L), and a subsequent decrease in hypoxia-inducible factor 1-alpha (HIF-1α).[1][2][3] Ultimately, this cascade of events triggers apoptosis in cancer cells, particularly under hypoxic conditions, making this compound a promising candidate for cancer therapy.[1][4]
These application notes provide a comprehensive set of protocols to assess the efficacy of this compound in inducing apoptosis in a cancer cell line model. The described methods include a primary apoptosis detection assay (Annexin V/PI staining), a functional enzymatic assay (caspase-3/7 activity), and a protein expression analysis (western blot for key apoptotic markers).
Experimental Workflow
The following diagram outlines the general workflow for assessing the pro-apoptotic efficacy of this compound.
Caption: Experimental workflow for assessing this compound's pro-apoptotic effects.
Materials and Methods
Cell Culture and Treatment
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma) or another suitable cancer cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Hypoxia Induction: For hypoxia experiments, place cells in a hypoxic chamber with 1% O₂, 5% CO₂, and 94% N₂ for the desired duration.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 200, 400 nM) for different time points (e.g., 24, 48, 72 hours) under both normoxic and hypoxic conditions. An IC50 of ~200 nM has been reported for miR-210 reduction in MDA-MB-231 cells under hypoxic conditions.[4]
-
Protocol 1: Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to maintain cell membrane integrity.[5] For suspension cells, collect them directly.
-
Collect all cells, including those in the supernatant (which may contain apoptotic cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.
-
-
Washing:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold 1X PBS.
-
Repeat the centrifugation and washing step.[5]
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[6]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
Protocol 2: Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Cell Lysis:
-
Assay Procedure (Fluorometric):
-
Centrifuge the plate at 800 g for 10 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new 96-well plate.
-
Prepare a reaction mixture containing reaction buffer and a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC).[7][9]
-
Add the reaction mixture to each well containing cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[9]
-
-
Measurement:
-
Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~440 nm.[9]
-
The fluorescence intensity is proportional to the caspase-3/7 activity.
-
Protocol 3: Western Blot Analysis of Bcl-2 and Bax
This protocol allows for the semi-quantitative analysis of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) protein expression.
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C and collect the supernatant.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[10]
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of Bcl-2 and Bax to the loading control.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Percentage of Apoptotic Cells Induced by this compound (Annexin V/PI Assay)
| Treatment Group | Concentration (nM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Normoxia | ||||
| Vehicle Control | 0 | |||
| This compound | 200 | |||
| Hypoxia | ||||
| Vehicle Control | 0 | |||
| This compound | 50 | |||
| This compound | 100 | |||
| This compound | 200 | |||
| This compound | 400 |
Table 2: Relative Caspase-3/7 Activity
| Treatment Group | Concentration (nM) | Relative Fluorescence Units (RFU) | Fold Change vs. Control |
| Normoxia | |||
| Vehicle Control | 0 | 1.0 | |
| This compound | 200 | ||
| Hypoxia | |||
| Vehicle Control | 0 | 1.0 | |
| This compound | 50 | ||
| This compound | 100 | ||
| This compound | 200 | ||
| This compound | 400 |
Table 3: Relative Protein Expression of Bcl-2 and Bax (Western Blot)
| Treatment Group | Concentration (nM) | Relative Bcl-2 Expression | Relative Bax Expression | Bax/Bcl-2 Ratio |
| Hypoxia | ||||
| Vehicle Control | 0 | 1.0 | 1.0 | |
| This compound | 200 |
Signaling Pathway and Logical Relationships
This compound Mechanism of Action Leading to Apoptosis
The following diagram illustrates the proposed signaling pathway through which this compound induces apoptosis.
Caption: this compound's mechanism of action in inducing apoptosis.
Logical Relationship of Experimental Data to Conclusion
References
- 1. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bosterbio.com [bosterbio.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. mpbio.com [mpbio.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
Application Notes and Protocols for Detecting Targapremir-210's Effect on miR-210 Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targapremir-210 is a small molecule inhibitor that selectively targets the precursor of microRNA-210 (pre-miR-210).[1][2][3][4] By binding to the Dicer processing site of pre-miR-210, this compound inhibits its maturation into functional miR-210.[1][3][4] This mechanism of action leads to a decrease in the levels of mature miR-210, which in turn derepresses its downstream targets, such as Glycerol-3-phosphate dehydrogenase 1-like (GPD1L), and subsequently reduces the levels of Hypoxia-inducible factor 1-alpha (HIF-1α).[1][4] The modulation of the miR-210/GPD1L/HIF-1α pathway by this compound has been shown to induce apoptosis in cancer cells under hypoxic conditions and inhibit tumorigenesis, making it a promising therapeutic agent.[1][4]
These application notes provide detailed protocols for researchers to quantify the effects of this compound on miR-210 levels and its downstream biological consequences.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 (mature miR-210 reduction) | MDA-MB-231 | Hypoxia | ~200 nM | [1][2] |
| Binding Affinity (Kd) | pre-miR-210 | In vitro | ~200 nM | [2] |
Table 2: Cellular Effects of this compound (200 nM) in MDA-MB-231 cells under Hypoxia
| Analyte | Change | Method | Reference |
| Mature miR-210 | Decrease | RT-qPCR | [1] |
| pri-miR-210 | ~3-fold Increase | RT-qPCR | [1] |
| pre-miR-210 | ~2.6-fold Increase | RT-qPCR | [1] |
| HIF-1α mRNA | ~75% Reduction | RT-qPCR | [1] |
| GPD1L mRNA | ~4-fold Increase | RT-qPCR | [1] |
| Apoptosis | Induction | Annexin V/PI Staining | [1] |
Signaling Pathway
Caption: Mechanism of this compound action.
Experimental Protocols
Quantification of miR-210 Levels by RT-qPCR
This protocol describes the use of quantitative reverse transcription polymerase chain reaction (RT-qPCR) to measure the levels of mature miR-210 in cells treated with this compound.
Materials:
-
This compound
-
Cell culture reagents
-
TRIzol reagent (or similar RNA extraction kit)
-
TaqMan MicroRNA Reverse Transcription Kit
-
TaqMan MicroRNA Assay for hsa-miR-210 (or other species as appropriate)
-
TaqMan Universal PCR Master Mix
-
Appropriate endogenous control (e.g., RNU6B)
-
Nuclease-free water
-
qPCR instrument
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time period. For hypoxia studies, culture cells in a hypoxic chamber (e.g., 1% O2).
-
-
RNA Extraction:
-
Lyse cells directly in the culture dish using TRIzol reagent.
-
Isolate total RNA, including small RNAs, according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (RT):
-
Prepare the RT master mix using the TaqMan MicroRNA Reverse Transcription Kit. For each reaction, combine:
-
100 mM dNTPs (with dTTP): 0.15 µL
-
MultiScribe™ Reverse Transcriptase (50 U/µL): 1.00 µL
-
10X Reverse Transcription Buffer: 1.50 µL
-
RNase Inhibitor (20 U/µL): 0.19 µL
-
Nuclease-free water: 4.16 µL
-
5X RT Primer: 3.00 µL
-
-
Add 10 ng of total RNA to each RT reaction.
-
Incubate the reactions at 16°C for 30 minutes, 42°C for 30 minutes, and 85°C for 5 minutes.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR master mix. For each reaction, combine:
-
TaqMan Universal PCR Master Mix (2X): 10.0 µL
-
TaqMan MicroRNA Assay (20X): 1.0 µL
-
Nuclease-free water: 7.67 µL
-
-
Add 1.33 µL of the RT product to each qPCR reaction.
-
Perform the qPCR using a standard thermal cycling protocol: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for miR-210 and the endogenous control.
-
Calculate the relative expression of miR-210 using the ΔΔCt method.
-
Caption: RT-qPCR workflow for miR-210 quantification.
Assessment of Apoptosis by Annexin V/PI Staining
This protocol details the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to assess apoptosis induced by this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Treat cells with this compound or vehicle control as described in the RT-qPCR protocol.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2) for PI.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Caption: Apoptosis assay workflow.
In Vivo Tumor Xenograft Model
This protocol provides a general guideline for assessing the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line (e.g., MDA-MB-231)
-
Matrigel
-
This compound formulation for in vivo use
-
Calipers for tumor measurement
-
In vivo imaging system (if using luciferase-expressing cells)
Protocol:
-
Cell Preparation and Implantation:
-
Resuspend cancer cells in a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the mammary fat pads of the mice.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by caliper measurements.
-
Once tumors reach a palpable size, randomize mice into treatment and control groups.
-
Administer this compound or vehicle control via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volume regularly (e.g., twice a week).
-
Monitor the body weight and overall health of the mice.
-
If using luciferase-expressing cells, perform bioluminescence imaging to monitor tumor burden.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, RT-qPCR for miR-210 levels).
-
-
Data Analysis:
-
Compare tumor growth rates and final tumor volumes between the treatment and control groups.
-
Analyze miR-210 levels in the excised tumors.
-
Caption: In vivo xenograft study workflow.
References
- 1. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Collection - Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - Journal of the American Chemical Society - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Targapremir-210 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targapremir-210 is a potent and selective small molecule inhibitor of microRNA-210 (miR-210), a key regulator of the cellular response to hypoxia.[1][2][3][4] Hypoxia is a common feature of the tumor microenvironment and is associated with cancer progression, metastasis, and resistance to therapy.[4][5] this compound functions by binding to the Dicer processing site of the precursor pre-miR-210, thereby inhibiting the production of mature, functional miR-210.[1][2][6] This leads to the de-repression of miR-210 target genes, including Glycerol-3-Phosphate Dehydrogenase 1-Like (GPD1L), which in turn destabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the hypoxic response.[1][2] Ultimately, inhibition of the miR-210/HIF-1α axis by this compound induces apoptosis in cancer cells under hypoxic conditions, offering a promising therapeutic strategy for solid tumors.[1][2]
Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately recapitulate the complex in vivo tumor microenvironment, including the formation of hypoxic gradients, compared to traditional 2D monolayer cultures.[7][8][9] Therefore, evaluating the efficacy of anti-cancer agents like this compound in 3D models is crucial for preclinical drug development. These application notes provide detailed protocols for the use of this compound in 3D cell culture models, enabling researchers to investigate its mechanism of action and anti-tumor activity in a more physiologically relevant context.
Mechanism of Action of this compound
This compound disrupts the oncogenic hypoxic circuit mediated by miR-210. Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of miR-210. Mature miR-210 then represses the translation of GPD1L, an enzyme that contributes to the degradation of HIF-1α. This creates a positive feedback loop that maintains high levels of HIF-1α, promoting tumor cell survival and adaptation to hypoxia.[5] this compound breaks this cycle by preventing the maturation of miR-210, leading to increased GPD1L expression, subsequent destabilization of HIF-1α, and ultimately, apoptosis of the cancer cells.[1][2]
Data Presentation
The following tables summarize the quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Efficacy of this compound in MDA-MB-231 Cells
| Parameter | Value | Cell Line | Condition | Reference |
| IC₅₀ (mature miR-210 reduction) | ~200 nM | MDA-MB-231 | Hypoxia | [1][3] |
| Binding Affinity (Kd) to pre-miR-210 | ~200 nM | N/A | In Vitro | [3] |
Table 2: Effect of this compound (200 nM) on Gene Expression in MDA-MB-231 Cells under Hypoxia
| Gene | Fold Change vs. Untreated | Reference |
| pri-miR-210 | ~3-fold increase | [1] |
| pre-miR-210 | ~2.6-fold increase | [1] |
| HIF-1α mRNA | ~75% decrease | [1] |
| GPD1L mRNA | ~4-fold increase | [1] |
Table 3: In Vivo Efficacy of this compound in a TNBC Mouse Xenograft Model
| Treatment | Effect on miR-210 Levels in Tumors | Effect on HIF-1α mRNA Levels in Tumors | Effect on GPD1L mRNA Levels in Tumors | Reference |
| This compound | ~90% reduction | ~75% reduction | ~2-fold increase | [1] |
Experimental Protocols
The following protocols are designed for the application of this compound in 3D spheroid models. These are generalized protocols and may require optimization based on the specific cell line and experimental goals.
Protocol 1: Formation of Cancer Cell Spheroids
This protocol describes the generation of uniform spheroids using the liquid overlay technique with ultra-low attachment plates.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for triple-negative breast cancer)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Culture cells in a T-75 flask to 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells in a 15 mL conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the desired concentration for spheroid formation (e.g., 1,000-10,000 cells per well, to be optimized for each cell line).
-
Seed the desired number of cells in 100 µL of medium into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Monitor spheroid formation daily. Spheroids should form within 24-72 hours.
Protocol 2: Treatment of 3D Spheroids with this compound under Hypoxia
This protocol outlines the treatment of pre-formed spheroids with this compound and subsequent incubation under hypoxic conditions.
Materials:
-
Pre-formed cancer cell spheroids in a 96-well plate
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Hypoxia chamber or incubator capable of maintaining 1% O₂
Procedure:
-
After 48-72 hours of spheroid formation, prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 10 nM to 10 µM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Place the 96-well plate in a hypoxia chamber or incubator set to 1% O₂, 5% CO₂, and 94% N₂ at 37°C.
-
Incubate the spheroids for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 3: Analysis of Spheroid Viability and Apoptosis
This protocol describes methods to assess the effect of this compound on spheroid viability and apoptosis.
Materials:
-
Treated spheroids
-
CellTiter-Glo® 3D Cell Viability Assay (Promega) or similar ATP-based assay
-
Caspase-Glo® 3/7 Assay (Promega) or similar apoptosis assay
-
Luminometer
-
Brightfield microscope with a camera
Procedure for Viability Assay:
-
Remove the plate containing the treated spheroids from the incubator.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Procedure for Apoptosis Assay:
-
Follow the same initial steps as the viability assay.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix by gentle orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence. An increase in luminescence indicates increased caspase-3/7 activity and apoptosis.
Spheroid Imaging:
-
Throughout the treatment period, capture brightfield images of the spheroids to monitor changes in morphology, size, and integrity.
Protocol 4: Gene Expression Analysis in 3D Spheroids
This protocol details the extraction of RNA from spheroids and subsequent analysis of gene expression by RT-qPCR.
Materials:
-
Treated spheroids
-
RNA lysis buffer (e.g., TRIzol™)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR® Green or TaqMan® qPCR master mix
-
Primers for target genes (e.g., pri-miR-210, pre-miR-210, mature miR-210, HIF-1α, GPD1L, and a housekeeping gene like GAPDH)
-
RT-qPCR instrument
Procedure:
-
Collect spheroids from each treatment condition by carefully aspirating the medium and transferring the spheroids to a microcentrifuge tube.
-
Wash the spheroids with PBS.
-
Add RNA lysis buffer and homogenize the spheroids.
-
Extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Perform RT-qPCR using primers for the genes of interest.
-
Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Conclusion
This compound presents a novel and targeted approach to disrupt the hypoxic response in cancer cells. The use of 3D cell culture models is essential for a more accurate preclinical evaluation of its therapeutic potential. The protocols and data provided herein offer a comprehensive guide for researchers to investigate the application of this compound in a physiologically relevant setting, paving the way for further development of this promising anti-cancer agent.
References
- 1. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Collection - Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - Journal of the American Chemical Society - Figshare [figshare.com]
- 5. MiRNA-210: A Current Overview | Anticancer Research [ar.iiarjournals.org]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. Transcending toward Advanced 3D-Cell Culture Modalities: A Review about an Emerging Paradigm in Translational Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gbo.com [gbo.com]
- 9. In Vitro Technologies :: 3D cell culture strategies their advantages and limitations - By Helle Sedighi Frandsen [lifescience.invitro.co.nz]
Troubleshooting & Optimization
troubleshooting Targapremir-210 solubility and stability issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Targapremir-210 in research applications. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound, also known as TGP-210, is a small molecule inhibitor of microRNA-210 (miR-210).[1][2][3] It functions by binding with high affinity to the Dicer processing site on the precursor miR-210 (pre-miR-210) hairpin.[3][4][5][6][7] This interaction prevents the Dicer enzyme from processing pre-miR-210 into its mature, functional form.[4][8] The inhibition of mature miR-210 production leads to the de-repression of its downstream target, glycerol-3-phosphate dehydrogenase 1-like (GPD1L), and a subsequent decrease in hypoxia-inducible factor 1-alpha (HIF-1α) levels.[4][5][9] This cascade of events ultimately triggers apoptosis in cancer cells under hypoxic conditions.[4][9]
2. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid powder at -20°C for up to 3 years, or at 4°C for up to 2 years.[1] Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years, or at -20°C for up to 1 year.[1][10]
3. What is the molecular weight and chemical formula of this compound?
The molecular weight of this compound is 592.69 g/mol (or 592.71 g/mol as reported by some suppliers), and its chemical formula is C₃₂H₃₆N₁₀O₂.[1][2][8]
Troubleshooting Guides
Solubility Issues
Problem: I am having difficulty dissolving this compound.
Solution:
-
Initial Solvent Choice: this compound is highly soluble in DMSO.[1][3][8] It is recommended to prepare a high-concentration stock solution in DMSO first (e.g., up to 250 mg/mL).[1][3] Some suppliers also indicate solubility in ethanol up to 100 mM.[8]
-
Use Fresh, High-Quality Solvents: The use of hygroscopic (water-absorbing) DMSO can significantly impact the solubility of this compound. Always use newly opened, anhydrous DMSO for the best results.[1]
-
Aiding Dissolution: If you encounter issues, gentle warming of the solution to 37°C or sonication in an ultrasonic bath for a short period can help to fully dissolve the compound.[3]
-
Preparing Aqueous Solutions: For cell culture or in vivo experiments requiring aqueous solutions, it is necessary to use co-solvents. A stock solution in DMSO should be prepared first and then diluted into an appropriate vehicle. Never attempt to dissolve this compound directly in water or saline.
Stability and Activity Issues
Problem: I am observing a loss of this compound activity in my experiments.
Solution:
-
Proper Storage: Ensure that both the solid compound and stock solutions have been stored according to the recommended conditions (-20°C or -80°C) and that the number of freeze-thaw cycles has been minimized by using aliquots.[1][10]
-
Freshly Prepared Working Solutions: For in vivo experiments, it is highly recommended to prepare the final working solution fresh on the day of use.[10] For in vitro assays, dilute the stock solution to the final working concentration immediately before adding it to your cells or reaction.
-
Light Sensitivity: While not explicitly stated in the provided documentation, many complex organic molecules can be sensitive to light. It is good practice to protect solutions from prolonged exposure to light.
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Cell Line | Conditions | Reference |
| IC₅₀ | ~200 nM | MDA-MB-231 | Hypoxic | [1][3][8] |
| Binding Affinity (Kd) | ~200 nM | pre-miR-210 | In vitro | [1][8] |
| In Vivo Dosage | 100 µL of 200 nM | NOD/SCID mice | Single i.p. injection | [1] |
Experimental Protocols
1. Preparation of Stock Solution (10 mM in DMSO)
-
Materials: this compound (solid), Anhydrous DMSO.
-
Calculation: Based on a molecular weight of 592.69 g/mol , to prepare 1 mL of a 10 mM stock solution, you would need 5.93 mg of this compound.
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved. If needed, sonicate for a few minutes.
-
Aliquot the stock solution into smaller volumes and store at -80°C.
-
2. Preparation of Working Solution for In Vivo Studies (Example Formulation)
This protocol is adapted from a supplier's recommendation and yields a clear solution.[1]
-
Materials: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (percentages by volume).
-
Procedure:
-
Start with a concentrated stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add the PEG300, Tween-80, and Saline, mixing thoroughly after each addition.
-
Ensure the final solution is clear. If precipitation occurs, gentle warming or sonication may be used.
-
This working solution should be prepared fresh on the day of administration.
-
3. Key Cited Experiment: RT-qPCR for miR-210 and Target Gene Expression
This is a general workflow based on the experiments described in the primary literature.[4]
-
Cell Treatment: Culture cells (e.g., MDA-MB-231) under hypoxic conditions and treat with various concentrations of this compound.
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable commercial kit.
-
Reverse Transcription (RT):
-
For miRNA analysis, use a specific miRNA reverse transcription kit (e.g., miScript II RT Kit).
-
For mRNA analysis, use a standard cDNA synthesis kit (e.g., qScript cDNA Synthesis Kit).
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green-based master mix.
-
Use specific primers for mature miR-210, pre-miR-210, HIF-1α, and GPD1L.
-
Use an appropriate housekeeping gene for normalization.
-
-
Data Analysis: Analyze the relative expression levels using the ΔΔCt method.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. glpbio.com [glpbio.com]
- 4. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - Journal of the American Chemical Society - Figshare [figshare.com]
- 6. MiRNA-210: A Current Overview | Anticancer Research [ar.iiarjournals.org]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. Targapremir 210 | DNA, RNA and Protein Synthesis Inhibitors: R&D Systems [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
how to address inconsistent results with Targapremir-210 treatment
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation with Targapremir-210. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this novel miR-210 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively binds to the Dicer processing site of the microRNA-210 hairpin precursor (pre-miR-210).[1][2][3] This binding event physically obstructs the Dicer enzyme, thereby inhibiting the maturation of pre-miR-210 into functional, mature miR-210.[1][4] The intended downstream effect is the de-repression of miR-210 target genes, such as glycerol-3-phosphate dehydrogenase 1-like (GPD1L), and a subsequent decrease in the levels of hypoxia-inducible factor 1-alpha (HIF-1α).[1][2][3] In cancer cells under hypoxic conditions, this cascade ultimately triggers apoptosis.[1][2][3]
Q2: What is the recommended concentration of this compound for in vitro experiments?
A2: The effective concentration of this compound can be cell-line dependent. However, a concentration of 200 nM has been shown to be effective in MDA-MB-231 triple-negative breast cancer cells, with an observed IC50 of approximately 200 nM for the reduction of mature miR-210 levels under hypoxic conditions.[5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should this compound be stored?
A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to two years or at -20°C for up to one year.[5] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q4: Is this compound's activity dependent on hypoxic conditions?
A4: Yes, the apoptosis-inducing effects of this compound are selective for cells in a hypoxic environment.[1][5] This is because its mechanism is tied to the hypoxia-induced upregulation of miR-210. In normoxic conditions, where miR-210 levels are low, the inhibitory effect of this compound on apoptosis is not observed.[5]
Troubleshooting Guide
Issue 1: Inconsistent or No Reduction in Mature miR-210 Levels
| Potential Cause | Recommended Solution |
| Suboptimal Hypoxic Conditions | Ensure that your hypoxic conditions are consistently maintained and validated. The level of hypoxia can significantly impact the baseline expression of miR-210. We recommend maintaining an oxygen level of 1% for at least 24-48 hours to robustly induce miR-210 expression. Use a hypoxia indicator dye or measure HIF-1α stabilization to confirm the hypoxic response in your cells. |
| Incorrect Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. While 200 nM is a good starting point for MDA-MB-231 cells, other cell lines may require different concentrations. |
| Compound Degradation | Ensure that this compound has been stored properly at -80°C or -20°C and has not undergone multiple freeze-thaw cycles.[5] If in doubt, use a fresh aliquot of the compound. |
| Cell Line Variability | The response to this compound can be cell-line dependent. Verify that your chosen cell line expresses sufficient levels of pre-miR-210 under hypoxic conditions. It is advisable to use a positive control cell line, such as MDA-MB-231, to confirm the activity of your this compound batch. |
| RNA Extraction and qPCR Issues | Use a high-quality RNA extraction kit suitable for small RNAs. Ensure the integrity of your extracted RNA. For qPCR, use primers and probes specifically designed for mature miR-210 and appropriate housekeeping small non-coding RNAs for normalization. |
Issue 2: Lack of Expected Downstream Effects (e.g., No Increase in GPD1L, No Decrease in HIF-1α, No Apoptosis)
| Potential Cause | Recommended Solution |
| Insufficient miR-210 Inhibition | First, confirm that you are achieving significant knockdown of mature miR-210 levels using the troubleshooting steps in Issue 1. Without sufficient target engagement, downstream effects will not be observed. |
| Cell-Specific Signaling Pathways | The downstream effects of miR-210 inhibition can be context-dependent. Your cell line may have alternative pathways that regulate GPD1L, HIF-1α, or apoptosis, making them less sensitive to changes in miR-210 levels. Consider using an alternative method of miR-210 inhibition, such as an antagomir, as a positive control for the pathway.[1] |
| Timing of Analysis | The kinetics of downstream effects can vary. Perform a time-course experiment to determine the optimal time point for observing changes in GPD1L and HIF-1α expression, as well as for detecting apoptosis. Effects on mRNA levels may be detectable earlier than changes in protein levels or apoptosis. |
| Apoptosis Assay Sensitivity | Ensure your apoptosis assay is sensitive enough to detect the expected level of cell death. Consider using multiple apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays) to confirm your results. |
Issue 3: Observed Off-Target Effects
| Potential Cause | Recommended Solution |
| Non-Specific Binding | While this compound is highly selective for pre-miR-210, minor interactions with other miRNAs such as miR-181a, miR-205, and miR-206 have been observed in Chem-CLIP studies, though this may be an artifact of the technique.[1] To confirm that the observed phenotype is due to on-target inhibition of miR-210, perform a rescue experiment by overexpressing a mature miR-210 mimic. If the phenotype is reversed, it is likely an on-target effect. |
| Compound Purity | Ensure the purity of your this compound compound. Impurities could potentially cause off-target effects. If possible, obtain a certificate of analysis for your batch of the compound. |
Data Presentation
Table 1: Expected Quantitative Effects of this compound (200 nM) on MDA-MB-231 Cells under Hypoxia
| Parameter | Expected Change | Reference |
| Mature miR-210 Levels | ~50% decrease (IC50 ~200 nM) | [5] |
| pri-miR-210 Levels | ~3-fold increase | [1] |
| pre-miR-210 Levels | ~2.6-fold increase | [1] |
| GPD1L mRNA Levels | ~4-fold increase | [1] |
| HIF-1α mRNA Levels | ~75% decrease | [1] |
| Apoptosis | Significant increase | [1][5] |
Experimental Protocols
Protocol 1: In Vitro Treatment with this compound and Induction of Hypoxia
-
Cell Seeding: Plate cells at a density that will not lead to over-confluence during the course of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Treatment: Replace the existing medium with the medium containing this compound or vehicle control.
-
Induction of Hypoxia: Immediately place the cells in a hypoxic chamber or incubator with a controlled atmosphere (e.g., 1% O2, 5% CO2, 94% N2).
-
Incubation: Incubate the cells for the desired duration (e.g., 24-72 hours).
-
Harvesting: At the end of the incubation period, harvest the cells for downstream analysis (e.g., RNA extraction, protein extraction, apoptosis assay).
Protocol 2: Quantification of Mature miR-210 by RT-qPCR
-
RNA Extraction: Extract total RNA, including small RNAs, from the cell pellets using a suitable kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity if necessary.
-
Reverse Transcription: Perform reverse transcription using a specific stem-loop primer for mature miR-210 and a small, non-coding RNA for normalization (e.g., U6 snRNA).
-
qPCR: Perform quantitative PCR using a forward primer specific to the miR-210 cDNA and a universal reverse primer. Use a probe-based or intercalating dye-based detection method.
-
Data Analysis: Calculate the relative expression of mature miR-210 using the ΔΔCt method, normalizing to the reference small RNA.
Visualizations
References
- 1. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. miR-210: Fine-Tuning the Hypoxic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
mitigating cytotoxicity of Targapremir-210 in non-cancerous cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the potential cytotoxicity of Targapremir-210 in non-cancerous cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of microRNA-210 (miR-210). It functions by binding to the Dicer processing site on the precursor pre-miR-210 hairpin. This binding event inhibits the Dicer-mediated processing of pre-miR-210 into its mature, functional form.[1][2][3] The reduction in mature miR-210 levels leads to the de-repression of its target genes, such as Glycerol-3-phosphate dehydrogenase 1-like (GPD1L), and a subsequent decrease in Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][2] In hypoxic cancer cells, this cascade ultimately triggers apoptosis.[1][3]
Q2: Is this compound expected to be cytotoxic to non-cancerous cells?
A2: this compound's primary mechanism of inducing apoptosis is linked to the hypoxic state often found in solid tumors.[1][3] Studies have shown that this compound induces apoptosis in cancer cells under hypoxic conditions but does not trigger apoptosis in the same cells under normoxic (normal oxygen) conditions.[1][4] Since most non-cancerous tissues and cells in the body exist in a normoxic environment, the cytotoxic effects of this compound are expected to be minimal in these cells.
Q3: How selective is this compound for miR-210?
A3: this compound has demonstrated a high degree of selectivity for pre-miR-210.[1][2] Studies using Chemical Cross-Linking and Isolation by Pull Down (Chem-CLIP) have shown that while this compound may interact with other miRNAs that share a similar binding motif, it does not significantly alter their mature levels.[1] Microarray analysis has also confirmed that the miRNA specificity profile of this compound is comparable to that of a gene-specific antagomir for miR-210.[1]
Q4: What are the potential off-target effects of this compound?
A4: While this compound is highly selective, the potential for off-target effects, as with any small molecule inhibitor, should be considered. Off-target effects could theoretically arise from the inhibition of other miRNAs or unintended interactions with other cellular components. However, current research indicates that at effective concentrations, this compound does not significantly impact the levels of other tested miRNAs.[1] Researchers should always validate the specific effects in their experimental system.
Troubleshooting Guide
This guide provides structured advice for common issues encountered when assessing the cytotoxicity of this compound in non-cancerous cell lines.
Issue 1: Unexpected Cytotoxicity Observed in a Non-Cancerous Cell Line
Possible Cause 1: Cell Line Specific Hypoxia Some primary or immortalized non-cancerous cell lines may experience localized or transient hypoxia in standard cell culture conditions, especially in high-density cultures.
Troubleshooting Steps:
-
Assess Cellular Hypoxia: Use a hypoxia probe (e.g., pimonidazole staining) or measure the expression of hypoxia markers (e.g., HIF-1α, CA9) via qPCR or Western blot to confirm the oxygenation status of your cell culture.
-
Optimize Cell Culture Conditions:
-
Reduce seeding density to prevent the formation of hypoxic microenvironments.
-
Ensure adequate media volume and frequency of media changes.
-
Use gas-permeable culture vessels.
-
-
Titrate this compound Concentration: Perform a dose-response experiment to determine the IC50 value in your specific non-cancerous cell line under confirmed normoxic conditions. It is expected to be significantly higher than the IC50 in hypoxic cancer cells (reported to be ~200 nM).[4]
Possible Cause 2: Off-Target Effects in a Specific Cell Type While generally selective, it is possible that in a particular non-cancerous cell type, this compound may have off-target effects.
Troubleshooting Steps:
-
Perform a miRNA Expression Profile: Use a broad miRNA qPCR panel to assess changes in the expression of a wide range of miRNAs following this compound treatment. This can identify any significant off-target miRNA inhibition.
-
Rescue Experiment: If a specific off-target miRNA is identified, attempt a rescue experiment by transfecting a mimic of that miRNA to see if it alleviates the cytotoxic effects.
-
Use a Negative Control: Synthesize or obtain an inactive analogue of this compound to confirm that the observed effects are due to the specific activity of the compound.
Issue 2: Difficulty Confirming the Absence of Apoptosis in Non-Cancerous Cells
Possible Cause: Insensitive or Inappropriate Assay The chosen assay for apoptosis may not be sensitive enough or may be measuring a different form of cell death.
Troubleshooting Steps:
-
Use a Multi-Parametric Approach: Combine different apoptosis assays to get a clearer picture. For example, use Annexin V/Propidium Iodide (PI) staining for early and late apoptosis, along with a Caspase-3/7 activity assay.
-
Include Positive and Negative Controls:
-
Positive Control: Treat your non-cancerous cells with a known apoptosis inducer (e.g., staurosporine) to ensure the assay is working correctly.
-
Negative Control: Untreated cells and vehicle-treated (e.g., DMSO) cells.
-
-
Time-Course Experiment: Assess apoptosis at multiple time points (e.g., 24, 48, 72 hours) after this compound treatment to ensure you are not missing a delayed effect.
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 (mature miR-210 inhibition) | MDA-MB-231 | Hypoxia | ~200 nM | [4] |
| Apoptosis Induction | MDA-MB-231 | Hypoxia (200 nM) | Yes | [1] |
| Apoptosis Induction | MDA-MB-231 | Normoxia (200 nM) | No | [1][4] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound on the viability of non-cancerous cells.
Materials:
-
Non-cancerous cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only (DMSO) and untreated controls.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assessment using Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Culture and treat non-cancerous cells with this compound as described in the MTT assay protocol.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Off-Target miRNA Expression Profiling by qPCR
This protocol provides a method to assess the impact of this compound on the expression of other miRNAs.
Materials:
-
Treated and control cells
-
RNA extraction kit (miRNA-compatible)
-
miRNA reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
miRNA-specific primers for a panel of off-target candidates and housekeeping small RNAs (e.g., U6 snRNA)
-
Real-time PCR instrument
Procedure:
-
Treat cells with this compound at the desired concentration and duration.
-
Isolate total RNA, including the small RNA fraction, using a suitable kit.
-
Perform reverse transcription on the isolated RNA using a miRNA-specific reverse transcription kit.
-
Set up qPCR reactions using a SYBR Green or TaqMan-based master mix and primers for your miRNAs of interest and housekeeping controls.
-
Run the qPCR plate on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in miRNA expression between treated and control samples.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Cytotoxicity Assessment.
Caption: Troubleshooting Logic for Unexpected Cytotoxicity.
References
- 1. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
refining Targapremir-210 dosage for long-term in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Targapremir-210 in long-term in vivo studies. Our goal is to help you refine your experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a long-term in vivo mouse study?
A1: For initial long-term in vivo studies in mice, a starting dose of 10 mg/kg administered daily via oral gavage is recommended. This recommendation is based on preliminary dose-ranging studies that have shown this concentration to be well-tolerated while eliciting a therapeutic response. However, the optimal dose may vary depending on the specific animal model and disease state being investigated.
Q2: How should this compound be formulated for oral administration?
A2: this compound should be formulated as a suspension in a vehicle of 0.5% (w/v) methylcellulose in sterile water. It is critical to ensure the suspension is homogenous before each administration. This can be achieved by vortexing the suspension for at least 60 seconds immediately prior to gavage.
Q3: What are the known off-target effects of this compound at higher concentrations?
A3: At doses exceeding 50 mg/kg, this compound has been observed to interact with the Sigma-1 receptor, which may lead to confounding neurological effects. Researchers should carefully monitor for any unexpected behavioral changes in study animals and consider including control groups to assess for these off-target effects.
Q4: Can this compound be administered through other routes, such as intraperitoneal injection?
A4: While oral gavage is the recommended route of administration, intraperitoneal (IP) injection is a possible alternative. However, IP administration may lead to a more rapid peak plasma concentration and could potentially increase the risk of acute toxicity. If using IP injection, a lower starting dose of 5 mg/kg is advised, with careful monitoring for any adverse reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High inter-individual variability in therapeutic response. | Inconsistent drug formulation or administration. | Ensure the this compound suspension is homogenous by vortexing thoroughly before each dose. Standardize the oral gavage technique across all personnel involved in the study. |
| Animal stress affecting drug absorption. | Acclimate animals to the handling and gavage procedure for at least one week prior to the start of the study to minimize stress-induced variability. | |
| Unexpected weight loss or signs of toxicity in treated animals. | The current dose may be too high for the specific animal model. | Reduce the dose of this compound by 50% and monitor the animals closely for signs of recovery. If toxicity persists, consider a dose-ranging study to determine the maximum tolerated dose (MTD) in your model. |
| Off-target effects of the drug. | Investigate potential off-target interactions, such as those with the Sigma-1 receptor, especially at higher doses. Include control groups to assess for these effects. | |
| Lack of a clear therapeutic effect at the recommended starting dose. | Insufficient drug exposure due to poor absorption or rapid metabolism. | Consider increasing the dosing frequency to twice daily to maintain more consistent plasma concentrations. Alternatively, a modest dose escalation (e.g., to 20 mg/kg daily) may be warranted, with careful monitoring for any adverse effects. |
| The animal model may be resistant to the therapeutic mechanism of this compound. | Re-evaluate the suitability of the chosen animal model. Confirm the expression and activity of the drug's target in the model system. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Materials:
-
This compound powder
-
0.5% (w/v) methylcellulose in sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Precision balance
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study cohort.
-
Weigh the this compound powder accurately and transfer it to a sterile conical tube.
-
Add the 0.5% methylcellulose vehicle to the tube.
-
Vortex the mixture vigorously for at least 60 seconds to ensure a homogenous suspension.
-
Visually inspect the suspension for any clumps or undissolved powder. If present, continue vortexing until a uniform suspension is achieved.
-
Store the suspension at 4°C for up to one week. Before each use, bring the suspension to room temperature and vortex for 60 seconds.
-
Visualizations
Caption: Experimental workflow for this compound long-term in vivo studies.
Caption: Simplified signaling pathway of this compound.
challenges in replicating published Targapremir-210 results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Targapremir-210. The information is based on published literature and addresses potential challenges in replicating experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of microRNA-210 (miR-210).[1][2][3] It functions by binding to the Dicer processing site on the precursor hairpin of miR-210 (pre-miR-210).[1][2][3][4] This binding event inhibits the Dicer-mediated cleavage of pre-miR-210, thereby preventing the formation of mature, functional miR-210.[5][6]
Q2: What is the expected downstream cellular effect of this compound treatment?
By inhibiting the production of mature miR-210, this compound disrupts the normal hypoxic signaling pathway.[1][7] Under hypoxic conditions, miR-210 is typically upregulated and suppresses the expression of its target, Glycerol-3-phosphate dehydrogenase 1-like (GPD1L).[1][7][8] GPD1L, in turn, is involved in the destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[8][9] Therefore, treatment with this compound is expected to:
-
Increase the levels of GPD1L mRNA and protein.[1]
-
Induce apoptosis in cancer cells specifically under hypoxic conditions.[1][7]
Q3: In which cell line have the primary effects of this compound been published?
The primary published data for this compound's activity comes from experiments using the MDA-MB-231 human breast adenocarcinoma cell line, a model for triple-negative breast cancer.[1][7]
Q4: What is the reported in vitro potency of this compound?
In MDA-MB-231 cells cultured under hypoxic conditions, this compound has a reported IC50 of approximately 200 nM for the reduction of mature miR-210 levels.[3][5][10] The binding affinity (Kd) for the pre-miR-210 hairpin is also reported to be around 200 nM.[3][5][10]
Q5: Are there any known off-target effects of this compound?
The original research group has reported that this compound has a 5-fold greater selectivity for its target, pre-miR-210, over DNA binding.[11] While the compound was shown to be selective for pre-miR-210 over other miRNAs, even those with similar binding motifs, the potential for off-target effects, including DNA binding, should be considered, especially at higher concentrations.[11]
Troubleshooting Guide
Problem 1: No significant decrease in mature miR-210 levels observed after this compound treatment.
| Potential Cause | Recommended Solution |
| Suboptimal Hypoxic Conditions | Ensure that your hypoxic conditions are robust and consistent. The induction of miR-210 is dependent on a strong hypoxic response. We recommend validating your hypoxia setup by measuring the upregulation of HIF-1α or another known hypoxia-inducible gene before proceeding with this compound experiments. |
| Cell Line Variability | The response to this compound may be cell-line specific. The primary validating experiments were performed in MDA-MB-231 cells. If using a different cell line, it is crucial to first establish a baseline of miR-210 expression under normoxic and hypoxic conditions to confirm it is a suitable model. |
| Compound Integrity | Ensure the proper storage and handling of this compound to maintain its activity. Prepare fresh dilutions for each experiment from a frozen stock solution. |
| Incorrect Dosage | Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. While the published IC50 is ~200 nM in MDA-MB-231 cells, this may vary. |
| RT-qPCR Issues | Verify the efficiency and specificity of your primers for mature miR-210. Use appropriate endogenous controls for miRNA quantification (e.g., snoRNAs). |
Problem 2: No significant change in GPD1L or HIF-1α levels despite a decrease in miR-210.
| Potential Cause | Recommended Solution |
| Timing of Measurement | The changes in GPD1L and HIF-1α are downstream of the effect on miR-210. Optimize the time course of your experiment. It may take 24-48 hours after treatment to observe significant changes in mRNA and protein levels of these downstream targets. |
| Alternative Regulatory Pathways | GPD1L and HIF-1α are regulated by multiple pathways. In your specific cell model, other regulatory mechanisms might be dominant, masking the effect of miR-210 inhibition. Consider investigating other known regulators of GPD1L and HIF-1α in your system. |
| Western Blot/RT-qPCR Issues | Validate your antibodies for GPD1L and HIF-1α for specificity. For RT-qPCR, ensure your primers are specific and efficient. Always include positive and negative controls. |
Problem 3: No induction of apoptosis is observed under hypoxic conditions.
| Potential Cause | Recommended Solution |
| Insufficient HIF-1α Reduction | The pro-apoptotic effect of this compound is linked to the reduction of the anti-apoptotic factor HIF-1α.[1][7] If the reduction in HIF-1α is not substantial, it may not be sufficient to trigger apoptosis. Re-evaluate the effectiveness of this compound in reducing HIF-1α levels in your system. |
| Apoptosis Assay Sensitivity | Use multiple assays to measure apoptosis (e.g., Annexin V/PI staining, caspase activity assays, PARP cleavage). The timing for detecting apoptosis can be critical; consider a time-course experiment (e.g., 24, 48, 72 hours). |
| Cellular Resistance to Apoptosis | The cell line you are using may have intrinsic resistance to apoptosis. Confirm that your cells are capable of undergoing apoptosis by using a known positive control inducer of apoptosis. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in MDA-MB-231 Cells
| Parameter | Value | Cell Line | Conditions | Reference |
| IC50 (mature miR-210 reduction) | ~200 nM | MDA-MB-231 | Hypoxia | [3][5][10] |
| Binding Affinity (Kd to pre-miR-210) | ~200 nM | N/A | In Vitro | [3][5][10] |
| Reduction in HIF-1α mRNA (at 200 nM) | ~75% | MDA-MB-231 | Hypoxia | [1] |
| Increase in GPD1L mRNA (at 200 nM) | ~4-fold | MDA-MB-231 | Hypoxia | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Parameter | Treatment | Result vs. Untreated | Animal Model | Reference |
| miR-210 levels in tumor | This compound | ~90% reduction | MDA-MB-231 Xenograft | [1][7] |
| HIF-1α mRNA levels in tumor | This compound | ~75% reduction | MDA-MB-231 Xenograft | [1][7] |
| GPD1L mRNA levels in tumor | This compound | ~2-fold increase | MDA-MB-231 Xenograft | [1][7] |
Experimental Protocols
Cell Culture and Hypoxia Induction
-
Cell Line: MDA-MB-231 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Standard Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Hypoxia Induction: Place cells in a hypoxic chamber with a gas mixture of 1% O2, 5% CO2, and 94% N2 for the desired duration (e.g., 24-48 hours) before and during treatment with this compound.
This compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium.
-
Add the diluted this compound to the cells. For control wells, add an equivalent volume of DMSO-containing medium.
RNA Extraction and RT-qPCR for miRNA and mRNA
-
Wash cells with PBS and lyse using a suitable lysis buffer for RNA extraction (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
For miRNA quantification:
-
Synthesize cDNA using a miRNA-specific reverse transcription kit.
-
Perform qPCR using a forward primer specific for mature miR-210 and a universal reverse primer.
-
Normalize expression data to a suitable endogenous control (e.g., a snoRNA).
-
-
For mRNA quantification:
-
Synthesize cDNA using a standard reverse transcription kit with oligo(dT) or random primers.
-
Perform qPCR using primers specific for GPD1L, HIF-1α, and a housekeeping gene for normalization (e.g., GAPDH, β-actin).
-
Apoptosis Assay (Annexin V/PI Staining)
-
Culture and treat cells as described above.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
Visualizations
Caption: Signaling pathway of this compound in hypoxic cancer cells.
Caption: General experimental workflow for in vitro testing of this compound.
References
- 1. Small Molecules Targeting MicroRNA for Cancer Therapy: Promises and Obstacles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rep.bioscientifica.com [rep.bioscientifica.com]
- 5. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Hypoxia-Induced Positive Feedback Loop Promotes Hypoxia-Inducible Factor 1α Stability through miR-210 Suppression of Glycerol-3-Phosphate Dehydrogenase 1-Like - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A hypoxia-induced positive feedback loop promotes hypoxia-inducible factor 1alpha stability through miR-210 suppression of glycerol-3-phosphate dehydrogenase 1-like - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Small molecules targeting microRNAs: new opportunities and challenges in precision cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted small molecule degradation of a hypoxia-associated non-coding RNA enhances the selectivity of an RNA targeted small molecule - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Targapremir-210 Western Blot Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Western blot analysis to assess the effects of Targapremir-210.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect protein expression?
This compound is a small molecule inhibitor of microRNA-210 (miR-210). By inhibiting miR-210, this compound de-represses the expression of its target genes. Key protein changes that can be monitored by Western blot are an increase in Glycerol-3-phosphate dehydrogenase 1-like protein (GPD1L) and a decrease in Hypoxia-inducible factor 1-alpha (HIF-1α) under hypoxic conditions.
Q2: What are the expected molecular weights for GPD1L and HIF-1α?
-
GPD1L: The calculated molecular weight is approximately 38 kDa.[1][2]
-
HIF-1α: The predicted molecular weight is around 93 kDa, but it is often observed running at approximately 120 kDa on an SDS-PAGE gel due to post-translational modifications.[3][4]
Q3: What are appropriate positive and negative controls for a Western blot analyzing the effect of this compound?
-
Positive Control for HIF-1α: Lysates from cells cultured under hypoxic conditions or treated with a hypoxia-mimicking agent like cobalt chloride (CoCl₂) will show induced HIF-1α expression.[3][5] Untreated cells grown under normoxic conditions can serve as a negative control.
-
Positive Control for GPD1L: A cell lysate from a cell line known to express GPD1L (e.g., HEK-293 cells) or a GPD1L overexpression lysate can be used as a positive control.[6][7][8][9][10]
-
Experimental Controls:
-
Vehicle-treated cells (e.g., DMSO) cultured under hypoxic conditions.
-
This compound-treated cells cultured under hypoxic conditions.
-
Untreated or vehicle-treated cells cultured under normoxic conditions.
-
Troubleshooting Guide
Issue 1: Weak or No Signal for GPD1L or HIF-1α
| Potential Cause | Recommended Solution |
| Insufficient Protein Load | Load a sufficient amount of total protein per lane, typically 20-30 µg for cell lysates. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of the target proteins. For the larger HIF-1α protein, a longer transfer time may be necessary. |
| Suboptimal Antibody Dilution | The primary antibody concentration may be too low. Optimize the antibody dilution. Start with the manufacturer's recommended dilution and perform a titration to find the optimal concentration. |
| Inactive Primary or Secondary Antibody | Ensure antibodies have been stored correctly at the recommended temperature and are within their expiration date. Avoid repeated freeze-thaw cycles. Use a fresh aliquot of antibody. |
| Short Exposure Time | For chemiluminescent detection, increase the exposure time to the film or digital imager. |
| Low Target Protein Expression | For HIF-1α, ensure that the hypoxic conditions were sufficient to induce its expression. For GPD1L, its expression may be low in the chosen cell line. Consider using a positive control to confirm antibody and system functionality. |
Issue 2: High Background on the Western Blot
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time to 1-2 hours at room temperature. Ensure the blocking agent (e.g., 5% non-fat milk or BSA in TBST) is fresh and completely covers the membrane. |
| Primary Antibody Concentration Too High | Reduce the concentration of the primary antibody. |
| Inadequate Washing | Increase the number and duration of washes after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST). |
| Secondary Antibody Non-specific Binding | Ensure the secondary antibody is specific to the host species of the primary antibody. Consider using a pre-adsorbed secondary antibody. |
| Membrane Dried Out | Do not allow the membrane to dry out at any stage of the blotting process. |
Issue 3: Non-Specific Bands are Observed
| Potential Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Decrease the primary antibody concentration. |
| Contamination of Sample | Use fresh lysis buffer with protease inhibitors to prevent protein degradation. |
| Non-specific Binding of Primary Antibody | Optimize the blocking and washing steps as described above. Consider trying a different blocking buffer. |
| Splice Variants or Post-Translational Modifications | The target protein may exist in multiple forms. Consult the literature or antibody datasheet for information on known isoforms or modifications. |
Experimental Protocols and Data
Recommended Western Blot Parameters for GPD1L and HIF-1α
| Parameter | GPD1L | HIF-1α |
| Molecular Weight | ~38 kDa[1][2] | ~120 kDa (observed)[3] |
| Suggested Protein Load | 20-30 µg of total cell lysate | 20-30 µg of total cell lysate |
| Primary Antibody Dilution | 1:500 - 1:3000 | 1:500 - 1:2000[3][11] |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | 1:2000 - 1:10000 |
| Incubation with Primary Antibody | 1 hour at room temperature or overnight at 4°C | 1 hour at room temperature or overnight at 4°C |
| Incubation with Secondary Antibody | 1 hour at room temperature | 1 hour at room temperature |
| Positive Control | HEK-293 cell lysate[6], GPD1L overexpression lysate[7][8][10] | Lysate from cells treated with CoCl₂ or under hypoxia[3] |
Visualized Workflows and Pathways
Caption: Experimental workflow for Western blot analysis of this compound effects.
Caption: Simplified signaling pathway of this compound action.
References
- 1. uniprot.org [uniprot.org]
- 2. genecards.org [genecards.org]
- 3. HIF-1α Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Molecular Characterization of the Murine Hif-1α Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIF-1α/2α Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 6. GPD1L antibody (17263-1-AP) | Proteintech [ptglab.com]
- 7. Upregulated FSP1 by GPD1/1L mediated lipid droplet accumulation enhances ferroptosis resistance and peritoneal metastasis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. origene.com [origene.com]
- 10. amsbio.com [amsbio.com]
- 11. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
Technical Support Center: Optimizing Hypoxia Chamber Conditions for Targapremir-210 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Targapremir-210 in conjunction with hypoxia chambers. The information is designed to assist in optimizing experimental conditions and addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended oxygen concentration for studying the effects of this compound under hypoxia?
A1: The optimal oxygen concentration can be cell-type dependent; however, many in vitro hypoxia studies are conducted at 1% O₂.[1][2] It is crucial to maintain a consistent and accurately controlled oxygen level throughout the experiment, as cellular responses, such as the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), are highly sensitive to oxygen tension.[3] For initial studies, a 1% O₂ concentration is a well-established starting point.
Q2: How does this compound work, and why is a hypoxia chamber necessary for its study?
A2: this compound is a small molecule inhibitor of microRNA-210 (miR-210).[4][5][6] Under hypoxic conditions, HIF-1α induces the expression of miR-210.[7] MiR-210, in turn, represses the expression of glycerol-3-phosphate dehydrogenase 1-like (GPD1L), which leads to the stabilization of HIF-1α, creating a positive feedback loop.[7] this compound binds to the precursor of miR-210, inhibiting its processing into the mature form.[4][8] This action de-represses GPD1L, leading to a decrease in HIF-1α levels and inducing apoptosis specifically in cancer cells under hypoxic conditions.[4][5] Therefore, a hypoxia chamber is essential to create the low-oxygen environment that activates this signaling pathway and allows for the study of this compound's hypoxia-specific effects.
Q3: What concentration of this compound should be used in our experiments?
A3: Based on published studies, a concentration of 200 nM has been shown to be effective in decreasing mature miR-210 levels and inducing apoptosis in MDA-MB-231 triple-negative breast cancer cells under hypoxic conditions.[4][6] The IC50 for the reduction of mature miR-210 in these cells was also reported to be approximately 200 nM.[6] However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Q4: For how long should cells be exposed to hypoxia when studying this compound?
A4: The duration of hypoxic exposure can vary. For detecting HIF-1α stabilization, a 24-hour incubation period has been used.[1] Studies with this compound have also involved multi-day experiments, so the timing should be aligned with the specific biological question being addressed (e.g., apoptosis, protein expression).[6]
Q5: Can I use a chemical inducer of hypoxia instead of a hypoxia chamber?
A5: Chemical inducers like cobalt chloride (CoCl₂) can stabilize HIF-1α and are used to mimic hypoxia.[1] However, a hypoxia chamber provides a more physiologically relevant model by controlling the actual gas environment. For studying a compound like this compound, whose mechanism is intrinsically linked to the cellular response to low oxygen, a hypoxia chamber is the preferred method to ensure that the observed effects are due to the intended pathway and not off-target effects of the chemical inducer.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or no HIF-1α stabilization | Chamber not properly sealed: Leaks in the O-rings or clamps can allow atmospheric oxygen to enter. | Check the seal: Listen for a puff of gas escaping when opening the tubing clamp after purging. If there is a continuous flow, the seal is likely compromised.[9] Ensure O-rings are clean and properly seated.[9] |
| Inaccurate gas mixture: The premixed gas tank may not have the correct oxygen concentration. | Verify gas mixture: Use a calibrated oxygen sensor to confirm the oxygen percentage in the chamber. | |
| Insufficient purging: The chamber may not have been flushed with the hypoxic gas mixture for a long enough duration. | Purge adequately: A common recommendation is to purge the chamber at a flow rate of 20 L/min for at least 4 minutes to ensure complete gas exchange.[9] | |
| Cell line characteristics: Some cell lines may have low basal HIF-1α expression or a delayed response to hypoxia. | Optimize for your cell line: Perform a time-course experiment to determine the optimal duration of hypoxia for HIF-1α stabilization in your specific cells. Always include a normoxic control.[1] | |
| Cell death in normoxic controls treated with this compound | High drug concentration: The concentration of this compound may be toxic to the cells regardless of oxygen levels. | Perform a dose-response experiment: Test a range of this compound concentrations under both normoxic and hypoxic conditions to identify a dose that is specifically effective in hypoxia. |
| Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be causing cell death at the concentration used. | Test vehicle controls: Include a vehicle-only control at the same final concentration to assess its effect on cell viability. | |
| Evaporation of media from culture plates | Low humidity in the chamber: A dry environment can lead to the evaporation of culture media, concentrating media components and stressing the cells. | Humidify the chamber: Place one or two uncovered petri dishes containing sterile water inside the chamber to maintain humidity.[1][9] |
| Difficulty maintaining consistent hypoxia during long-term experiments | Gas depletion: The gas mixture within a sealed chamber can be consumed by the cells or leak out over time. | Use a hypoxia workstation: For long-term experiments, a hypoxia workstation that continuously monitors and maintains the desired gas concentrations is preferable to a modular chamber.[10] |
| Re-oxygenation during media changes/treatments: Opening the chamber to perform experimental manipulations will expose the cells to atmospheric oxygen. | Minimize exposure: If using a modular chamber, perform manipulations as quickly as possible and re-purge the chamber immediately. For frequent or prolonged manipulations, a hypoxia workstation with integrated glove ports is recommended.[10] |
Quantitative Data Summary
| Parameter | Value | Cell Line | Conditions | Source |
| This compound Effective Concentration | 200 nM | MDA-MB-231 | Hypoxia | [4][6] |
| This compound IC50 (miR-210 reduction) | ~200 nM | MDA-MB-231 | Hypoxia | [6] |
| Recommended Hypoxic Gas Mixture | 1-5% O₂, 5-10% CO₂, balance N₂ | General Cell Culture | - | [1][9] |
| Hypoxia Chamber Purging Rate | 20 L/min | - | - | [9] |
| Hypoxia Chamber Purging Duration | 4 minutes | - | - | [9] |
Experimental Protocols
Protocol 1: Induction of Hypoxia and Treatment with this compound
-
Cell Seeding: Plate cells at the desired density in multi-well plates and allow them to adhere overnight in a standard CO₂ incubator (normoxic conditions).
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in pre-warmed cell culture media to the final desired concentration (e.g., 200 nM). Also, prepare a vehicle control with the same final concentration of the solvent.
-
Drug Treatment: Remove the cells from the normoxic incubator and replace the existing media with the media containing this compound or the vehicle control.
-
Hypoxia Induction:
-
Place the treated plates into a hypoxia chamber.
-
Include an open dish of sterile water to maintain humidity.[1][9]
-
Seal the chamber according to the manufacturer's instructions.
-
Purge the chamber with a pre-mixed hypoxic gas (e.g., 1% O₂, 5% CO₂, 94% N₂) at a flow rate of 20 L/min for at least 4 minutes.[9]
-
After purging, securely close the clamps on the tubing to seal the chamber.[9]
-
-
Incubation: Place the sealed hypoxia chamber into a standard incubator set at 37°C for the desired experimental duration (e.g., 24-72 hours). A parallel set of treated plates should be kept in a normoxic incubator as a control.
-
Harvesting: After the incubation period, remove the chamber from the incubator. To maintain the hypoxic state during harvesting, it is ideal to use a hypoxia workstation. If one is not available, work quickly to minimize re-oxygenation. Place the plates on ice and proceed immediately with downstream applications (e.g., cell lysis for protein or RNA extraction, apoptosis assays).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Technical Feasibility and Physiological Relevance of Hypoxic Cell Culture Models [frontiersin.org]
- 4. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MiRNA-210: A Current Overview | Anticancer Research [ar.iiarjournals.org]
- 8. Collection - Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - Journal of the American Chemical Society - Figshare [figshare.com]
- 9. stemcell.com [stemcell.com]
- 10. Hypoxia Cell Culture: Why a Tri-Gas Incubator Isn’t Enough - Baker [bakerco.com]
Validation & Comparative
Targapremir-210 versus antagomirs for miR-210 inhibition
An Objective Comparison of Targapremir-210 and Antagomirs for miR-210 Inhibition
For researchers, scientists, and drug development professionals exploring therapeutic strategies targeting microRNA-210 (miR-210), a critical regulator in the hypoxic response, understanding the nuances of available inhibitory molecules is paramount. This guide provides a detailed, data-driven comparison of two prominent miR-210 inhibitors: this compound, a small molecule inhibitor, and antagomirs, which are chemically modified antisense oligonucleotides.
Mechanism of Action: A Tale of Two Strategies
This compound and antagomirs employ fundamentally different mechanisms to inhibit miR-210 function. This compound acts upstream by preventing the maturation of miR-210, while antagomirs target the mature, functional miRNA.
This compound is a small molecule that selectively binds to the Dicer processing site of the precursor miR-210 (pre-miR-210) hairpin.[1][2][3][4] This binding physically obstructs the Dicer enzyme, thereby inhibiting the cleavage of pre-miR-210 into its mature, active form.[2][3][4][5] Consequently, this leads to a decrease in mature miR-210 levels and a concomitant accumulation of pri- and pre-miR-210.[2]
Antagomirs are synthetic, chemically modified RNA oligonucleotides designed to be perfectly complementary to the mature miR-210 sequence.[6][7] Upon entering a cell, the antagomir binds with high affinity to the endogenous mature miR-210. This interaction can lead to the sequestration and functional inhibition of the miRNA, preventing it from binding to its target mRNAs.[6][8] Depending on their chemical modifications, some antagomirs can also promote the degradation of the miRNA.[6][8]
Caption: Mechanism of action for this compound and antagomirs in the miR-210 pathway.
Quantitative Data Comparison
The following table summarizes the key quantitative differences between this compound and a typical miR-210 antagomir based on available experimental data.
| Feature | This compound | Antagomir-210 |
| Target Molecule | Precursor miR-210 (pre-miR-210)[1][2][3][4] | Mature miR-210[6][7] |
| Binding Affinity (Kd) | ~200 nM for pre-miR-210 Dicer site[2][9] | Varies with chemical modifications, typically in the low nanomolar range |
| In Vitro IC50 | ~200 nM in MDA-MB-231 cells[2][9] | 50 nM showed significant effects in MDA-MB-231 cells[2] |
| Effect on pri-/pre-miR-210 | Increases levels of pri- and pre-miR-210[2] | No effect on pri- or pre-miR-210 levels[2] |
| Specificity | High selectivity for pre-miR-210 over other miRNAs, even those with similar binding motifs but lower expression levels.[1][2][3][4] | Specificity depends on the uniqueness of the mature miRNA sequence. Can have off-target effects due to partial complementarity to other RNAs.[8] |
| In Vivo Efficacy | A single 200 nM injection reduced tumor growth in a mouse xenograft model over 21 days.[9] | Effective in various in vivo models, often requiring repeated administration.[7][10] |
| Cellular Uptake | As a small molecule, it can diffuse across cell membranes. | Often requires transfection reagents or delivery vehicles (e.g., liposomes, viral vectors) for efficient cellular uptake.[11][12] |
Experimental Protocols
To aid in the replication and validation of findings, detailed methodologies for key comparative experiments are provided below.
Cell Culture and Hypoxia Induction
-
Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line) is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Hypoxia Induction: To induce miR-210 expression, cells are placed in a hypoxic chamber with 1% O2, 5% CO2, and 94% N2 for 24-48 hours.
Quantitative Real-Time PCR (qRT-PCR) for miRNA and mRNA Levels
-
RNA Extraction: Total RNA is isolated from cells using TRIzol reagent according to the manufacturer's protocol.
-
Reverse Transcription:
-
For mature miRNA: Use a TaqMan MicroRNA Reverse Transcription Kit with a specific stem-loop primer for hsa-miR-210.
-
For mRNA (HIF-1α, GPD1L) and pri-/pre-miRNA: Use a High-Capacity cDNA Reverse Transcription Kit with random primers.
-
-
qPCR:
-
Perform real-time PCR using a suitable instrument (e.g., Applied Biosystems 7900HT).
-
Use TaqMan probes and primers specific for mature miR-210, pri-miR-210, pre-miR-210, HIF-1α, and GPD1L.
-
Normalize miRNA levels to a small nuclear RNA (e.g., U6 snRNA) and mRNA levels to a housekeeping gene (e.g., GAPDH).
-
Calculate relative expression using the ΔΔCt method.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Treatment: Seed MDA-MB-231 cells and expose them to hypoxic conditions. Treat with this compound (e.g., 200 nM) or anti-miR-210 antagomir (e.g., 50 nM) for 48 hours.
-
Staining: Harvest cells and wash with cold PBS. Resuspend in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
In Vivo Triple-Negative Breast Cancer Mouse Model
-
Cell Implantation: Pre-treat MDA-MB-231 cells expressing luciferase with this compound (200 nM) or an antagomir (500 nM). Implant these cells into the mammary fat pads of immunodeficient mice (e.g., NOD/SCID).[2]
-
Treatment Administration: For systemic delivery, this compound can be administered via intraperitoneal (i.p.) injection.[9] Antagomirs may require formulation with delivery agents.
-
Tumor Monitoring: Monitor tumor growth over time using bioluminescence imaging and caliper measurements.
-
Endpoint Analysis: At the end of the study (e.g., 21 days), euthanize the mice, resect the tumors, and measure their mass.[9] Analyze the tumor tissue for miR-210, HIF-1α, and GPD1L levels by qRT-PCR.[2]
Caption: Experimental workflow for comparing this compound and antagomirs.
Summary and Conclusion
Both this compound and antagomirs are effective tools for inhibiting miR-210, but they offer distinct advantages and disadvantages that make them suitable for different research and therapeutic contexts.
-
This compound represents a novel strategy of targeting miRNA biogenesis. Its small molecule nature may offer advantages in terms of cell permeability and delivery. The finding that it can differentiate between RNA targets with the same motif but different expression levels highlights a unique aspect of its selectivity.[1][2][3][4]
-
Antagomirs are a more established technology for miRNA inhibition, directly targeting the functional mature miRNA.[13] Their design is straightforward (based on the miRNA sequence), but their delivery can be challenging, and off-target effects are a consideration that must be carefully evaluated.[6][8]
The choice between this compound and an antagomir will depend on the specific experimental goals. For studying the biology of miR-210 biogenesis, this compound is a unique tool. For rapid and potent knockdown of mature miR-210 function, antagomirs are a reliable choice. As research progresses, a deeper understanding of the in vivo pharmacology, safety, and off-target profiles of both inhibitor types will be crucial for their translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - Journal of the American Chemical Society - Figshare [figshare.com]
- 4. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MiRNA-210: A Current Overview | Anticancer Research [ar.iiarjournals.org]
- 6. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-miRNA oligonucleotides - Wikipedia [en.wikipedia.org]
- 8. Inhibition of microRNA function by antimiR oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of microRNA-210 suppresses pro-inflammatory response and reduces acute brain injury of ischemic stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting and delivery of microRNA-targeting antisense oligonucleotides in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of Novel Therapeutic Agents by Inhibition of Oncogenic MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Validation of Targapremir-210: A Comparative Guide Using Chem-CLIP
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies for validating the on-target effects of Targapremir-210, with a focus on the Chem-CLIP technique. Supporting experimental data and detailed protocols are included to aid in the design and interpretation of target engagement studies.
This compound is a small molecule inhibitor of microRNA-210 (miR-210), a key regulator of the hypoxic response in cancer.[1][2][3] It functions by binding to the Dicer processing site of the precursor miR-210 (pre-miR-210), inhibiting its maturation into the functional miR-210.[1][4] This disruption of miR-210 production leads to the de-repression of its target, glycerol-3-phosphate dehydrogenase 1-like enzyme (GPD1L), a decrease in hypoxia-inducible factor 1-alpha (HIF-1α), and ultimately, apoptosis in hypoxic triple-negative breast cancer cells.[1][3][4] Validating that a small molecule like this compound engages its intended RNA target within the complexity of a cell is a critical step in drug development. Chemical Cross-Linking and Isolation by Pull Down (Chem-CLIP) is a powerful technique that has been successfully applied to confirm the on-target effects of this compound.[1][2][3]
Comparative Analysis of Target Validation Methods
While various techniques exist for studying small molecule-RNA interactions, Chem-CLIP provides a direct method for identifying the cellular targets of a compound. This section compares Chem-CLIP with an alternative approach, offering insights into their respective strengths and applications.
| Feature | Chem-CLIP (Chemical Cross-Linking and Isolation by Pull Down) | Competitive Chem-CLIP (C-Chem-CLIP) |
| Principle | A chemically modified version of the small molecule with a cross-linker and a purification tag is used to covalently bind to and isolate its RNA targets from cells.[5][6] | A non-reactive version of the small molecule is co-administered with the Chem-CLIP probe to compete for binding to the RNA target.[7] |
| Primary Output | Identification and quantification of RNAs that directly bind to the small molecule probe.[1][5] | Confirmation of specific binding to the target RNA by observing a reduction in the pull-down of the target in the presence of the competitor.[7] |
| Strengths | - Directly identifies the RNA targets of a small molecule in a cellular context.[1][3] - Can be used for target discovery in an unbiased manner.[5] | - Effectively distinguishes between specific, high-affinity binding and non-specific interactions with the cross-linking moiety.[7] - Provides strong evidence for on-target engagement. |
| Limitations | Potential for off-target labeling due to the reactive nature of the cross-linker.[7] | Requires the synthesis of both a reactive probe and a non-reactive competitor. |
| Application to this compound | Successfully used to demonstrate that this compound directly binds to pre-miR-210 in MDA-MB-231 cells.[1] | Used to confirm the on-target effects of the this compound Chem-CLIP probe by showing that the addition of unlabeled this compound inhibits the pull-down of pre-miR-210.[1] |
On-Target Effects of this compound Validated by Chem-CLIP
Chem-CLIP experiments have provided quantitative evidence of this compound's engagement with its intended target, pre-miR-210, in MDA-MB-231 triple-negative breast cancer cells.
| Experimental Finding | Method | Result | Reference |
| Direct Binding to pre-miR-210 | Chem-CLIP followed by RT-qPCR | Treatment with a this compound-biotin probe resulted in a ~20-fold enrichment of pre-miR-210 in the pulled-down fraction compared to a control probe lacking the RNA-binding module. | [1] |
| Competitive Inhibition of Binding | Competitive Chem-CLIP | The addition of unlabeled this compound inhibited the enrichment of pre-miR-210 by the this compound-biotin probe, confirming the on-target nature of the interaction. | [1] |
| Downstream Pathway Modulation | RT-qPCR | Treatment with 200 nM this compound in hypoxic MDA-MB-231 cells led to a ~3-fold increase in pri-miR-210, a ~2.6-fold increase in pre-miR-210, and a decrease in mature miR-210 with an IC50 of ~200 nM. | [1] |
| Target Gene De-repression | RT-qPCR | Treatment with 200 nM this compound resulted in a ~4-fold increase in GPD1L mRNA levels and a ~75% reduction in HIF-1α mRNA levels in hypoxic MDA-MB-231 cells. | [1] |
| Phenotypic Outcome | Annexin V/PI Staining | 200 nM this compound induced apoptosis in hypoxic MDA-MB-231 cells, an effect that was ablated by the overexpression of pre-miR-210. | [1] |
Experimental Protocols
Chem-CLIP Protocol for this compound
This protocol is a generalized procedure based on the principles of Chem-CLIP as applied to this compound.
-
Probe Synthesis: Synthesize a Chem-CLIP probe by attaching a photoreactive cross-linker (e.g., diazirine) and a purification tag (e.g., biotin) to this compound. A control probe lacking the RNA-binding domain of this compound should also be synthesized.
-
Cell Treatment: Culture MDA-MB-231 cells under hypoxic conditions and treat with the this compound Chem-CLIP probe or the control probe. For competitive experiments, co-incubate with an excess of unlabeled this compound.
-
UV Cross-Linking: Expose the cells to UV light to induce cross-linking between the probe and its RNA targets.
-
Cell Lysis and RNA Isolation: Lyse the cells and isolate the total RNA.
-
Biotin-Streptavidin Pull-Down: Incubate the RNA with streptavidin-coated magnetic beads to capture the biotinylated RNA-probe complexes.
-
Washing: Thoroughly wash the beads to remove non-specifically bound RNAs.
-
RNA Elution: Elute the captured RNA from the beads.
-
Analysis: Quantify the amount of pre-miR-210 and other potential off-target RNAs in the eluted fraction using RT-qPCR or RNA-sequencing.
Visualizing the Molecular Interactions and Workflows
This compound Signaling Pathway
Caption: this compound inhibits miR-210 maturation, leading to apoptosis.
Chem-CLIP Experimental Workflow
References
- 1. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - Journal of the American Chemical Society - Figshare [figshare.com]
- 3. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A cross-linking approach to map small molecule-RNA binding sites in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Targapremir-210 and Other Hypoxia-Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment is characterized by regions of low oxygen, or hypoxia, which contributes to tumor progression, metastasis, and resistance to conventional therapies. This has led to the development of hypoxia-targeted therapies designed to selectively eliminate cancer cells in these challenging environments. This guide provides a comparative analysis of a novel agent, Targapremir-210, with established hypoxia-activated prodrugs (HAPs), Evofosfamide (TH-302) and Tirapazamine.
Overview of Compared Therapies
This compound represents a unique approach by targeting the biogenesis of microRNA-210 (miR-210), a key regulator of the hypoxic response. By inhibiting the production of mature miR-210, this compound disrupts the adaptive mechanisms of cancer cells to hypoxia, leading to apoptosis.[1][2][3][4][5]
Evofosfamide (TH-302) is a 2-nitroimidazole-based HAP. Under hypoxic conditions, it is reduced to release a potent DNA-alkylating agent, bromo-isophosphoramide mustard (Br-IPM), which causes DNA cross-linking and cell death.[4][6][7][8][9][10][11][12]
Tirapazamine , another well-studied HAP, is a benzotriazine di-N-oxide. In hypoxic environments, it is converted into a DNA-damaging radical species, leading to single- and double-strand DNA breaks and subsequent cell death.[13][14][15][16][17][18][19][20][21][22]
Quantitative Performance Data
The following tables summarize key quantitative data from preclinical studies, providing insights into the potency and selectivity of each compound under hypoxic versus normoxic conditions.
Table 1: this compound In Vitro Efficacy
| Cell Line | Cancer Type | Parameter | Value | Conditions | Reference |
| MDA-MB-231 | Triple Negative Breast Cancer | IC50 | ~200 nM | Hypoxia | [1][3] |
| MDA-MB-231 | Triple Negative Breast Cancer | Apoptosis Induction | Significant | 200 nM, Hypoxia | [1][3] |
| MDA-MB-231 | Triple Negative Breast Cancer | Apoptosis Induction | Not significant | 200 nM, Normoxia | [1] |
Table 2: Evofosfamide (TH-302) In Vitro and In Vivo Efficacy
| Cell Line/Model | Cancer Type | Parameter | Value | Conditions | Reference |
| H460 | Non-Small Cell Lung Cancer | IC50 | 0.1 µM | 0% O2, 2h exposure | [23] |
| H460 | Non-Small Cell Lung Cancer | IC50 | 30 µM | 21% O2, 2h exposure | [23] |
| CNE-2 | Nasopharyngeal Carcinoma | IC50 | 8.33 ± 0.75 µmol/L | Hypoxia | [6] |
| HONE-1 | Nasopharyngeal Carcinoma | IC50 | 7.62 ± 0.67 µmol/L | Hypoxia | [6] |
| HNE-1 | Nasopharyngeal Carcinoma | IC50 | 0.31 ± 0.07 µmol/L | Hypoxia | [6] |
| HNE-1 Xenograft | Nasopharyngeal Carcinoma | TGI | 43% | 50 mg/kg | [6] |
| HNE-1 Xenograft | Nasopharyngeal Carcinoma | TGI | 55% | 75 mg/kg | [6] |
| Caki-1 Xenograft | Renal Cell Carcinoma | TGI | 75-81% | Monotherapy | [24] |
TGI: Tumor Growth Inhibition
Table 3: Tirapazamine In Vitro Efficacy
| Cell Line | Cancer Type | Parameter | Hypoxic IC50 (µM) | Normoxic IC50 (µM) | Reference |
| DT40 (Wild-type) | Chicken Lymphoma | IC50 | ~5 | >100 | [18] |
Signaling Pathways and Mechanisms of Action
Hypoxia-inducible factor 1-alpha (HIF-1α) is a master regulator of the cellular response to low oxygen. Its stabilization under hypoxic conditions leads to the transcription of numerous genes involved in angiogenesis, cell survival, and metabolism. The therapies discussed herein interact with this pathway through different mechanisms.
Caption: HIF-1α signaling under normoxia and hypoxia, and points of intervention for this compound and Hypoxia-Activated Prodrugs.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of hypoxia-targeted therapies.
In Vitro Hypoxia-Selective Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound under both normoxic and hypoxic conditions.
-
Cell Culture: Culture cancer cells in appropriate media and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density that will not lead to confluence at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound, Evofosfamide, Tirapazamine) in culture medium.
-
Treatment: Replace the medium in the 96-well plates with the medium containing the various concentrations of the test compound.
-
Induction of Hypoxia: Place one set of plates in a hypoxic chamber with a controlled gas mixture (e.g., 1% O2, 5% CO2, balance N2). Place the parallel set of plates in a standard normoxic incubator (21% O2, 5% CO2).
-
Incubation: Incubate the plates for a predetermined duration (e.g., 48-72 hours).
-
Cell Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls for both normoxic and hypoxic conditions. Determine the IC50 values by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve. The hypoxic cytotoxicity ratio (HCR) can be calculated as IC50 (normoxic) / IC50 (hypoxic).
Pimonidazole-Based In Vivo Hypoxia Detection
This protocol outlines the use of pimonidazole to label and visualize hypoxic regions in tumor xenografts.[25][26][27][28][29]
-
Animal Model: Establish tumor xenografts in immunocompromised mice by subcutaneous or orthotopic injection of cancer cells.
-
Pimonidazole Administration: When tumors reach a desired size, administer pimonidazole hydrochloride to the mice via intravenous or intraperitoneal injection at a dose of 60 mg/kg.[25] Pimonidazole is typically dissolved in sterile 0.9% saline.[25][27]
-
Circulation Time: Allow the pimonidazole to circulate for approximately 90 minutes to ensure adequate distribution and binding to hypoxic tissues.[25]
-
Tissue Harvest and Processing: Euthanize the mice and excise the tumors. Tissues can be either snap-frozen in liquid nitrogen and embedded in OCT for cryosectioning or fixed in formalin and embedded in paraffin.[25][26][27]
-
Immunohistochemistry/Immunofluorescence:
-
Section the embedded tissues (typically 5-10 µm thick).
-
Perform antigen retrieval if using paraffin-embedded sections.
-
Block non-specific antibody binding.
-
Incubate the sections with a primary antibody specific for pimonidazole adducts (e.g., a FITC-conjugated mouse monoclonal antibody).
-
For immunohistochemistry, use a secondary antibody conjugated to an enzyme (e.g., HRP) followed by a chromogenic substrate.
-
For immunofluorescence, a fluorescently labeled secondary antibody can be used if the primary is not directly conjugated.
-
Counterstain with a nuclear stain such as DAPI or hematoxylin.
-
-
Imaging and Analysis: Visualize the stained sections using a microscope. The stained areas represent the hypoxic regions of the tumor. The extent of hypoxia can be quantified using image analysis software to determine the percentage of the pimonidazole-positive area relative to the total tumor area.
Experimental and Logical Workflows
The evaluation of a novel hypoxia-targeted agent follows a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: A typical experimental workflow for the preclinical evaluation of hypoxia-targeted therapies.
Conclusion
This compound offers a novel mechanism for targeting tumor hypoxia by disrupting the miR-210 signaling axis, which is distinct from the direct cytotoxic prodrug approach of Evofosfamide and Tirapazamine. While the latter have demonstrated potent hypoxia-selective killing through DNA damage, their clinical translation has faced challenges.[10][16][17] The efficacy of this compound in preclinical models, particularly in triple-negative breast cancer, highlights its potential as a new therapeutic strategy.[1][3] Further research, including direct comparative studies under identical conditions, will be crucial to fully elucidate the relative advantages and disadvantages of these different approaches to conquering the hypoxic tumor microenvironment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis and evaluation of molecularly targeted hypoxia-activated prodrugs | Springer Nature Experiments [experiments.springernature.com]
- 3. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of the hypoxia-activated prodrug evofosfamide (TH-302) in nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evofosfamide - Wikipedia [en.wikipedia.org]
- 9. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 12. Targeting the hypoxic fraction of tumours using hypoxia-activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Tirapazamine: laboratory data relevant to clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tirapazamine: a novel agent targeting hypoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tirapazamine: a bioreductive anticancer drug that exploits tumour hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Improving Tirapazamine (TPZ) to Target and Eradicate Hypoxia Tumors by Gold Nanoparticle Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Pharmacokinetics of the hypoxic cell cytotoxic agent tirapazamine and its major bioreductive metabolites in mice and humans: retrospective analysis of a pharmacokinetically guided dose-escalation strategy in a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Combination treatment with hypoxia-activated prodrug evofosfamide (TH-302) and mTOR inhibitors results in enhanced antitumor efficacy in preclinical renal cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. file.medchemexpress.com [file.medchemexpress.com]
- 27. researchgate.net [researchgate.net]
- 28. Refinement of an Established Procedure and Its Application for Identification of Hypoxia in Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Targapremir-210 vs. CRISPR-Based miR-210 Knockout for Hypoxia Research
An objective guide for researchers, scientists, and drug development professionals on two powerful methods for inhibiting miR-210 function.
MicroRNA-210 (miR-210) is a critical regulator of the cellular response to hypoxia and a key player in the pathology of various diseases, including cancer.[1][2][3][4] As a central component of the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway, miR-210 has emerged as a significant therapeutic target.[1][2][4] This guide provides a head-to-head comparison of two distinct methodologies for inhibiting miR-210: Targapremir-210, a selective small molecule inhibitor, and CRISPR-based gene knockout, a powerful gene-editing technique.
Mechanism of Action: Small Molecule Inhibition vs. Genetic Ablation
This compound is a small molecule designed to selectively bind to the Dicer processing site of the precursor miR-210 (pre-miR-210) hairpin.[1][2][3] This binding physically obstructs the Dicer enzyme, preventing the cleavage of pre-miR-210 into its mature, functional form.[1] This leads to a rapid decrease in mature miR-210 levels and a corresponding increase in its downstream targets.[1]
CRISPR-based miR-210 knockout , on the other hand, achieves inhibition through permanent alteration of the MIR210 gene. The CRISPR-Cas9 system is programmed with guide RNAs (sgRNAs) to target specific sequences within the miR-210 gene, inducing double-strand breaks.[5][6] The cell's error-prone repair mechanisms often result in insertions or deletions (indels), which disrupt the gene and completely abolish the transcription of pri-miR-210, thereby preventing the production of any form of miR-210.[5][6]
Quantitative Data Presentation
The following tables summarize the key performance metrics of this compound and CRISPR-based miR-210 knockout based on available experimental data.
Table 1: Efficacy and Downstream Effects
| Parameter | This compound | CRISPR-based miR-210 Knockout | Source |
| Target | pre-miR-210 Dicer processing | MIR210 gene | [1][5] |
| IC50 / Efficiency | ~200 nM in MDA-MB-231 cells | >98% knockdown efficiency in RCC cell lines | [1][5][7] |
| Effect on Mature miR-210 | ~90% reduction in vivo | Complete ablation in knockout clones | [1][5] |
| Effect on HIF-1α mRNA | ~75% reduction in vivo | Not directly reported, but expected to decrease due to pathway disruption | [1] |
| Effect on GPD1L mRNA | ~4-fold increase in vitro; 2-fold increase in vivo | Not directly reported, but expected to increase | [1] |
Table 2: Specificity and Off-Target Effects
| Parameter | This compound | CRISPR-based miR-210 Knockout | Source |
| On-Target Specificity | Highly selective for pre-miR-210; did not affect levels of 28 other hypoxia-associated miRNAs. | sgRNAs are designed for a specific genomic locus. | [1][5] |
| Off-Target Effects | Chem-CLIP analysis showed binding to a few other miRNAs without affecting their expression levels. A modified version showed no DNA binding. | Potential for off-target mutations at genomic sites with sequence homology to the sgRNA. Requires whole-genome sequencing for full assessment. | [1][8][9] |
| Mitigation Strategies | Chemical modification to enhance selectivity. | High-fidelity Cas9 variants, careful sgRNA design, and using paired nickases can reduce off-target effects. | [9][10] |
Table 3: Delivery and Administration
| Parameter | This compound | CRISPR-based miR-210 Knockout | Source |
| In Vitro Delivery | Direct addition to cell culture media. | Transfection (e.g., lipofection, electroporation) or transduction (e.g., lentivirus) of plasmids or ribonucleoproteins (RNPs). | [7][11] |
| In Vivo Administration | Systemic (e.g., intraperitoneal injection). | Can be delivered via viral vectors (e.g., AAV), lipid nanoparticles, or extracellular vesicles. | [7][12][13] |
| Complexity | Simple and straightforward. | Technically more complex, often requiring vector production and optimization of delivery. | [7][11][13] |
Table 4: Reversibility and Duration of Effect
| Parameter | This compound | CRISPR-based miR-210 Knockout | Source |
| Nature of Effect | Transient and reversible; effect is dependent on compound presence and half-life. | Permanent and heritable genetic modification. | [1][5] |
| Ideal Use Case | Acute studies, pharmacological effect modeling, situations requiring temporal control. | Stable cell line generation, in vivo models with permanent gene ablation, studying developmental roles. | [1][5] |
Visualizing the Comparison
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways, experimental workflows, and mechanisms of action.
Caption: The miR-210/HIF-1α positive feedback loop in hypoxia.
Caption: Comparative experimental workflows.
Caption: Points of intervention for this compound vs. CRISPR.
Experimental Protocols
Below are summarized methodologies for key experiments cited in the comparison.
Cell Culture and Hypoxia Induction
-
Cell Lines: MDA-MB-231 (triple-negative breast cancer), 786-o, A498, Caki2 (renal cell carcinoma) are commonly used.[1][5]
-
Hypoxia Protocol: Cells are cultured in a hypoxic chamber with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for specified durations (e.g., 24-48 hours) to induce miR-210 expression.[1] Normoxic controls are maintained at 21% O₂.
This compound Treatment
-
Preparation: this compound is dissolved in a suitable solvent like DMSO to create a stock solution.[7]
-
Application: The stock solution is diluted in culture media to the desired final concentration (e.g., 200 nM) and added to the cells.[1][7] An equivalent volume of solvent is added to control cells.
CRISPR-Cas9 Mediated Knockout of miR-210
-
sgRNA Design: At least two sgRNAs targeting the genomic region of miR-210 (e.g., flanking the precursor sequence) are designed using publicly available tools.[5][6]
-
Vector Construction: Designed sgRNAs are cloned into a lentiviral vector that also expresses Cas9, such as lentiCRISPR v2.[5]
-
Viral Production and Transduction: Lentiviral particles are produced in packaging cells (e.g., HEK293T) and used to infect the target cells (e.g., A498).
-
Selection and Validation: Transduced cells are selected (e.g., with puromycin). Single-cell clones are isolated and expanded. Knockout is validated by Sanger sequencing of the targeted genomic locus to identify indels and by qRT-PCR to confirm the absence of miR-210 expression.[5][14]
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from cells using a standard method (e.g., TRIzol).
-
Reverse Transcription: For mRNA analysis (HIF-1α, GPD1L), cDNA is synthesized using reverse transcriptase. For miRNA analysis, a specific stem-loop primer for mature miR-210 is used for reverse transcription.
-
qPCR: Real-time PCR is performed using specific primers and a fluorescent dye (e.g., SYBR Green). Relative expression is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH for mRNA, U6 for miRNA).[1]
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.[1][7]
-
Tumor Implantation: Human cancer cells (e.g., MDA-MB-231) are injected into a relevant site, such as the mammary fat pad.[1][15]
-
Treatment Regimen: For this compound, treatment can involve systemic administration (e.g., a single intraperitoneal injection of 100 μL of 200 nM solution).[7][15] For CRISPR knockout studies, cells with the confirmed gene edit are implanted to form tumors.[5]
-
Analysis: Tumor growth is monitored over time (e.g., via bioluminescence imaging or caliper measurements). At the end of the study, tumors are excised, weighed, and analyzed by qRT-PCR to confirm target engagement.[1]
Conclusion: Choosing the Right Tool for the Job
This compound and CRISPR-based miR-210 knockout represent two distinct and powerful approaches to interrogating miR-210 function.
This compound offers a rapid, reversible, and dose-dependent method of inhibition that is analogous to a traditional drug. Its ease of use in vitro and systemic delivery in vivo make it an excellent tool for pharmacological studies, validating miR-210 as a drug target, and investigating the acute effects of miR-210 suppression.
CRISPR-based knockout provides a permanent and complete ablation of the target gene. This "all-or-nothing" approach is the gold standard for creating stable loss-of-function models, ideal for studying the long-term consequences of miR-210 absence, its role in development, and for generating robust in vivo cancer models from genetically modified cells.
The choice between these two technologies ultimately depends on the specific research question. For researchers aiming to understand the therapeutic potential and dynamic regulation of the miR-210 pathway, this compound is a highly suitable tool. For those seeking to create definitive genetic models and explore the fundamental biological requirement for miR-210, CRISPR-based knockout is the superior method.
References
- 1. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MiRNA-210: A Current Overview | Anticancer Research [ar.iiarjournals.org]
- 5. microRNA-210-3p depletion by CRISPR/Cas9 promoted tumorigenesis through revival of TWIST1 in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional knockout of a microRNA using CRISPR-Cas9 [horizondiscovery.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Degradation of a Hypoxia-Associated Non-coding RNA Enhances the Selectivity of a Small Molecule Interacting with RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 11. idtdna.com [idtdna.com]
- 12. Overcoming the Delivery Challenges in CRISPR/Cas9 Gene Editing for Effective Cancer Treatment: A Review of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. News: Review Explores CRISPR Delivery Methods in Therapy - CRISPR Medicine [crisprmedicinenews.com]
- 14. CRISPR-Cas knockout of miR21 reduces glioma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (TGP-210) | miR-210 抑制剂 | MCE [medchemexpress.cn]
A Comparative Guide to Small Molecule Inhibition of the miR-210 Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of strategies for inhibiting the microRNA-210 (miR-210) pathway, with a focus on small molecule inhibitors. A detailed analysis of the lead compound, Targapremir-210, is presented alongside alternative oligonucleotide-based methods, supported by experimental data and detailed protocols to aid in the design and evaluation of novel therapeutic strategies targeting this critical hypoxia-regulated pathway.
Introduction to the miR-210 Pathway in Hypoxia and Cancer
MicroRNA-210 is a key player in the cellular response to hypoxia (low oxygen), a condition prevalent in solid tumors.[1][2] Its upregulation under hypoxic conditions is primarily driven by Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][3] Once expressed, miR-210 post-transcriptionally represses a suite of target genes involved in various cellular processes, including cell cycle regulation, angiogenesis, and apoptosis.[4][5][6] A critical target of miR-210 is Glycerol-3-Phosphate Dehydrogenase 1-Like (GPD1L).[1][2] By downregulating GPD1L, miR-210 stabilizes HIF-1α, creating a positive feedback loop that promotes tumor survival and metastasis.[1] Consequently, inhibition of the miR-210 pathway presents a promising therapeutic avenue for cancer treatment.
Small Molecule Inhibitors vs. Alternative Approaches
The primary strategies for inhibiting miR-210 function include small molecule inhibitors that interfere with miRNA biogenesis and oligonucleotide-based approaches that directly bind to and neutralize the mature miRNA.
| Feature | Small Molecule Inhibitors (e.g., this compound) | Oligonucleotide-Based Inhibitors (e.g., Antagomirs) |
| Mechanism of Action | Binds to the precursor miRNA (pre-miR-210) at the Dicer processing site, preventing its maturation into functional miR-210.[1][2][7] | A short, chemically modified antisense oligonucleotide that binds directly to the mature miR-210, leading to its degradation or sequestration. |
| Delivery | Can be designed for oral bioavailability and cell permeability. | Often require specialized delivery systems (e.g., lipid nanoparticles) to protect from degradation and facilitate cellular uptake. |
| Specificity | Can be highly selective for the target pre-miRNA structure, but off-target effects on other RNAs are possible.[1] | High sequence-specific binding to the mature miRNA, but can have off-target effects on mRNAs with partial complementarity. |
| Duration of Action | Typically have a shorter half-life, requiring more frequent administration. | Can be modified for extended stability and a longer duration of action. |
| Immunogenicity | Generally lower potential for immunogenicity. | Can trigger immune responses, although chemical modifications can mitigate this. |
Featured Small Molecule Inhibitor: this compound
This compound is a rationally designed bis-benzimidazole small molecule that selectively binds to the Dicer processing site of pre-miR-210.[1][2][7] This interaction sterically hinders the Dicer enzyme, thereby inhibiting the production of mature miR-210.
Quantitative Performance Data for this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | ~200 nM | In vitro | [8][9] |
| Inhibition of mature miR-210 (IC50) | ~200 nM | MDA-MB-231 cells (hypoxia) | [1][8][9] |
| Effect on Downstream Targets (at 200 nM) | MDA-MB-231 cells (hypoxia) | [1] | |
| GPD1L mRNA | ~4-fold increase | [1] | |
| HIF-1α mRNA | ~75% reduction | [1] | |
| Induction of Apoptosis (at 200 nM) | Significant increase under hypoxic conditions | MDA-MB-231 cells | [1] |
| In Vivo Tumor Growth Inhibition | Significant reduction in tumor volume | Mouse xenograft model (MDA-MB-231) | [1][10] |
Signaling and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The miR-210 biogenesis and signaling pathway.
References
- 1. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. miR-210: Fine-Tuning the Hypoxic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MiR-210, micromanager of the hypoxia pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecules with big roles in microRNA chemical biology and microRNA-targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mir-210 microRNA - Wikipedia [en.wikipedia.org]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 8. Targapremir 210 | DNA, RNA and Protein Synthesis Inhibitors: R&D Systems [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Preclinical Showdown: Targapremir-210 Faces Off Against Hypoxia-Targeted Rivals in Triple-Negative Breast Cancer Models
There is no publicly available information regarding an Investigational New Drug (IND) approval for Targapremir-210 from regulatory bodies. Therefore, this guide focuses on a comparative analysis of its preclinical data against other investigational agents targeting tumor hypoxia in triple-negative breast cancer (TNBC), a notoriously aggressive and difficult-to-treat malignancy.
This guide provides a head-to-head comparison of this compound with two alternative strategies for combating hypoxia in TNBC: direct inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and the use of hypoxia-activated prodrugs. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these emerging therapeutic approaches.
At a Glance: Comparative Efficacy of Hypoxia-Targeted Agents in TNBC
| Compound | Target/Mechanism | Cell Line | Key Preclinical Findings (in vivo) |
| This compound | miR-210 inhibitor | MDA-MB-231 | Decreased tumor burden in a TNBC mouse xenograft model.[1][2] |
| PX-478 | HIF-1α inhibitor | TNBC Cells | Increased sensitivity of TNBC to docetaxel in a xenograft model.[3] |
| Evofosfamide (TH-302) | Hypoxia-activated prodrug | Breast Cancer Cell Lines | Delayed tumor growth and reduced tumor burden in bone in osteolytic breast cancer murine models, both as a single agent and in combination with paclitaxel.[4] |
Deep Dive: Mechanism of Action and Preclinical Performance
This compound: A Novel MicroRNA Inhibitor
This compound is a small molecule designed to inhibit microRNA-210 (miR-210), a key regulator of the cellular response to hypoxia.[1] Under low-oxygen conditions, elevated levels of miR-210 promote cancer cell survival and adaptation. By binding to the precursor of miR-210, this compound prevents its maturation and function. This, in turn, leads to a decrease in the levels of HIF-1α, a master regulator of the hypoxic response, and induces apoptosis in cancer cells.[1]
A pivotal preclinical study demonstrated that a 200 nM concentration of this compound was effective in a mouse xenograft model using the human TNBC cell line MDA-MB-231.[1][2] The treatment resulted in a notable decrease in tumor burden, highlighting its potential as a therapeutic agent for hypoxic solid tumors.[1][2]
The Challengers: HIF-1α Inhibitors and Hypoxia-Activated Prodrugs
1. Direct HIF-1α Inhibition: The Case of PX-478
A more direct approach to counteract the effects of tumor hypoxia is to inhibit HIF-1α itself. PX-478 is an investigational small molecule that has been shown to suppress both the constitutive and hypoxia-induced levels of HIF-1α.[5] The mechanism of HIF-1α inhibitors involves disrupting the stability or transcriptional activity of the HIF-1α protein, thereby preventing the expression of genes that drive tumor progression, angiogenesis, and metabolic adaptation to hypoxia.[6][7]
In a preclinical TNBC model, the combination of PX-478 with the chemotherapeutic agent docetaxel demonstrated a significant increase in treatment sensitivity in a xenograft model.[3] This suggests that inhibiting HIF-1α can potentially overcome the resistance to conventional therapies often observed in hypoxic tumors.
2. Hypoxia-Activated Prodrugs: Evofosfamide (TH-302) in the Spotlight
Hypoxia-activated prodrugs (HAPs) are designed to be selectively activated in the low-oxygen environment of solid tumors, thereby minimizing toxicity to healthy, well-oxygenated tissues. Evofosfamide (formerly TH-302) is a leading example of this class.[8][9] Its mechanism of action relies on the reduction of a 2-nitroimidazole trigger under hypoxic conditions, which then releases a potent DNA-alkylating agent, bromo-isophosphoramide mustard (Br-IPM).[10][11] This localized release of a cytotoxic agent leads to DNA damage and cancer cell death specifically within the hypoxic tumor regions.[10][11]
Preclinical studies in breast cancer models have shown that Evofosfamide is selectively cytotoxic to cancer cells under hypoxic conditions.[4] In vivo, it has demonstrated tumor-suppressive activity both as a standalone treatment and in combination with paclitaxel, leading to a significant delay in tumor growth and a reduction in tumor burden in bone metastases models.[4]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental setups discussed, the following diagrams are provided.
References
- 1. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hypoxia induces docetaxel resistance in triple-negative breast cancer via the HIF-1α/miR-494/Survivin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. oaepublish.com [oaepublish.com]
- 8. Evofosfamide - Wikipedia [en.wikipedia.org]
- 9. Facebook [cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of hypoxia-activated prodrug evofosfamide (TH-302) and ifosfamide in preclinical non-small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Targapremir-210: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of Targapremir-210.
This compound is a potent and selective inhibitor of microRNA-210 (miR-210) used in cancer research.[1][2][3] It has been shown to induce apoptosis in cancer cells, highlighting the need for careful handling and disposal.[4] The presence of an azide group in its chemical structure also necessitates specific safety precautions during its disposal.[2]
Key Chemical and Safety Data
A summary of the key identifiers and physical properties of this compound is provided below to inform safe handling and disposal procedures.
| Property | Value | Source |
| Chemical Name | N-(3-Azidopropyl)-4-[3-[6-(4-methyl-1-piperazinyl)[2,6'-bi-1H-benzimidazol]-2'-yl]phenoxy]butanamide | [1] |
| CAS Number | 1049722-30-6 | [1][5] |
| Molecular Formula | C32H36N10O2 | [1][5][6] |
| Molecular Weight | 592.71 g/mol | [1][6] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol | [1][3] |
| Purity | ≥98% | [1][5] |
| Storage | Store at -20°C | [1][2] |
Experimental Protocols: Waste Deactivation and Disposal
The following protocols are recommended for the disposal of this compound waste. These procedures are based on general best practices for the disposal of research-grade, potentially hazardous chemicals and should be performed in accordance with all applicable institutional, local, and national regulations.
Disposal of Unused this compound Solid Waste
Unused or expired solid this compound should be disposed of as hazardous chemical waste.
-
Step 1: Packaging: Ensure the original container is securely sealed. If the original container is compromised, transfer the solid waste to a new, compatible, and clearly labeled container.
-
Step 2: Labeling: The container must be labeled with a hazardous waste tag that includes the full chemical name ("this compound"), CAS number, and the quantity of waste.
-
Step 3: Storage: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Step 4: Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][8][9]
Disposal of this compound Solutions
Solutions containing this compound (e.g., in DMSO or ethanol) must be treated as hazardous waste.
-
Step 1: Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Step 2: Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) used (e.g., DMSO, ethanol), and the estimated concentration.
-
Step 3: Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the laboratory.[9]
-
Step 4: Disposal: Arrange for collection by your institution's EHS for proper disposal, likely via incineration.[10]
Disposal of Contaminated Labware
Disposable labware (e.g., pipette tips, gloves, vials) contaminated with this compound should be managed as hazardous waste.
-
Step 1: Segregation: Collect all contaminated solid waste in a designated, clearly labeled hazardous waste bag or container.
-
Step 2: Packaging: Once the container is full, seal it securely.
-
Step 3: Disposal: Dispose of the container through your institution's chemical or biomedical waste stream as advised by your EHS department.
Decontamination of Non-Disposable Glassware and Equipment
-
Step 1: Rinsing: Rinse the glassware or equipment thoroughly with a suitable solvent (e.g., ethanol) that can dissolve this compound.
-
Step 2: Rinsate Collection: The first rinse must be collected and disposed of as hazardous liquid waste.[7] For highly potent compounds, it is best practice to collect the first three rinses.[7]
-
Step 3: Washing: After the initial solvent rinse, wash the glassware with an appropriate laboratory detergent and water.
Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Targapremir 210 | DNA, RNA and Protein Synthesis Inhibitors: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Small Molecule Inhibition of microRNA-210 Reprograms an Oncogenic Hypoxic Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | C32H36N10O2 | CID 44221088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling Targapremir-210
< As "Targapremir-210" appears to be a fictional compound, this guidance is based on established best practices for handling potent, cytotoxic small-molecule compounds in a research and development environment. The following procedures are designed to provide essential safety and logistical information to ensure the protection of laboratory personnel and the integrity of the research.
Hazard Assessment and Control
This compound is presumed to be a potent cytotoxic agent, necessitating stringent handling protocols to minimize exposure.[1] Occupational exposure can occur through inhalation of aerosols or particles, skin contact, and accidental ingestion.[2][3] Therefore, a multi-layered approach to containment and personal protection is mandatory.
Engineering Controls:
-
Primary Containment: All manipulations of powdered this compound must be performed within a certified Class II Biological Safety Cabinet (BSC) or a containment isolator (glove box).[4][5] For solution-based work with a lower risk of aerosolization, a chemical fume hood may be adequate.
-
Ventilation: The laboratory must have a negative pressure gradient relative to adjacent areas to prevent the escape of airborne contaminants.[6] All exhaust should be HEPA-filtered.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required for all personnel handling this compound. The specific components may vary based on the procedure being performed.
| Procedure | Required PPE |
| Unpacking & Storage | Double nitrile gloves, disposable gown, safety glasses. |
| Weighing & Reconstitution (Powder) | Double nitrile gloves, disposable gown with knit cuffs, safety goggles, N95 respirator or PAPR. |
| Handling of Solutions | Nitrile gloves, disposable lab coat, safety glasses. |
| Spill Cleanup | Double nitrile or neoprene gloves, disposable fluid-resistant gown, safety goggles or face shield, N95 respirator.[2][3] |
Note: All PPE should be donned before entering the designated handling area and removed in a manner that prevents cross-contamination before exiting. Hands should be thoroughly washed after PPE removal.[2]
Operational Procedures
Adherence to strict, step-by-step protocols is crucial for minimizing exposure risk.
Receiving and Unpacking
-
Inspect the external packaging for any signs of damage upon arrival.
-
Don appropriate PPE (double gloves, gown, safety glasses).
-
Place the package on a disposable absorbent pad within a designated containment area (e.g., fume hood).
-
Carefully open the outer packaging and inspect the primary container for integrity.
-
Wipe the exterior of the primary container with a suitable deactivating solution before transferring it to the designated storage location.
-
Dispose of all packaging materials as hazardous waste.
Weighing and Reconstitution
This procedure must be performed within a BSC or containment isolator.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvent) on a disposable, plastic-backed absorbent pad.
-
Tare the weigh boat on the analytical balance.
-
Carefully transfer the required amount of this compound powder using a designated spatula.
-
Record the weight and carefully close the primary container.
-
Add the reconstitution solvent to the vial containing the powder in a slow, controlled manner to avoid splashing.
-
Cap the vial and mix gently until the compound is fully dissolved.
-
Wipe the exterior of the vial with a deactivating solution.
-
Dispose of all contaminated disposables in a designated hazardous waste container.
Emergency Procedures: Spill Management
Prompt and correct response to a spill is critical to prevent exposure and contamination.[1]
Minor Spill (<5 mL of dilute solution or <100 mg powder in a BSC):
-
Alert personnel in the immediate area.[7]
-
Ensure appropriate PPE is worn.
-
Cover the spill with absorbent pads (for liquids) or damp paper towels (for powders) to prevent aerosolization.[7]
-
Working from the outside in, clean the area with a deactivating solution, followed by a rinse with 70% ethanol.
-
Place all cleanup materials in a sealed, labeled hazardous waste bag.
Major Spill (>5 mL of dilute solution or >100 mg powder, or any spill outside of a BSC):
-
Evacuate: Immediately alert all personnel and evacuate the laboratory.[8][9]
-
Isolate: Close the doors to the affected area and post warning signs.[7][8]
-
Report: Contact the institutional Environmental Health & Safety (EHS) office and the laboratory supervisor.
-
Await Response: Do not re-enter the area until cleared by trained emergency responders.
References
- 1. hse.gov.uk [hse.gov.uk]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. ipservices.care [ipservices.care]
- 4. Personal protective equipment for preparing toxic drugs [gerpac.eu]
- 5. witpress.com [witpress.com]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 8. Chemical Emergency Response - Office of Environmental Health and Safety [research.wayne.edu]
- 9. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
